molecular formula C17H19NO3 B602282 Esreboxetine Metabolite C CAS No. 140431-52-3

Esreboxetine Metabolite C

Numéro de catalogue: B602282
Numéro CAS: 140431-52-3
Poids moléculaire: 285.35
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.

Propriétés

Numéro CAS

140431-52-3

Formule moléculaire

C17H19NO3

Poids moléculaire

285.35

Apparence

White Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

2-(morpholin-2-yl(phenyl)methoxy)phenol; 

Origine du produit

United States

Foundational & Exploratory

Esreboxetine Metabolite C chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Biotransformation, and Analytical Identification

Executive Summary

Esreboxetine (PNU-165442), the (S,S)-enantiomer of the racemic antidepressant reboxetine, is a highly selective norepinephrine reuptake inhibitor (NRI).[1][2][3] Its metabolic profile is distinct, governed primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5][6][7]

Metabolite C , identified in pharmaceutical dossiers and chemical catalogs (e.g., CAS 140431-52-3), corresponds to O-desethyl-esreboxetine . This metabolite results from the O-dealkylation of the parent compound's ethoxy side chain. Understanding Metabolite C is critical for mass balance studies, toxicological assessment, and clarifying the drug's clearance mechanisms.

Chemical Identity and Structure

Metabolite C represents the primary Phase I oxidative metabolite of Esreboxetine. The transformation involves the cleavage of the ethyl group attached to the phenoxy ring, exposing a phenolic hydroxyl group.

1.1 Structural Comparison

The transition from Parent to Metabolite C is defined by a mass shift of -28.03 Da (Loss of C₂H₄).

FeatureEsreboxetine (Parent)Metabolite C (O-desethyl)
Systematic Name (2S)-2-[(S)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine(2S)-2-[(S)-(2-hydroxyphenoxy)(phenyl)methyl]morpholine
Common Name EsreboxetineO-desethyl-esreboxetine
CAS Number 98819-76-2140431-52-3
Molecular Formula C₁₉H₂₃NO₃C₁₉H₁₉NO₃
Molecular Weight 313.40 g/mol 285.34 g/mol
Monoisotopic Mass 313.1678 Da285.1365 Da
Polarity (LogP) ~2.8 (Lipophilic)~1.9 (More Polar due to -OH)
1.2 Chemical Structure Visualization

Metabolite C Structure (SMILES): OC1=CC=CC=C1O[C@@H]3CNCCO3[8]

Key Structural Moiety: The 2-ethoxyphenoxy group of the parent is converted to a 2-hydroxyphenoxy (catechol-like) moiety. This increases the molecule's water solubility and prepares it for Phase II conjugation (Glucuronidation).

Metabolic Pathway and Biotransformation

The formation of Metabolite C is the rate-limiting step in the clearance of Esreboxetine. This process is stereoselective; while the racemic mixture (Reboxetine) produces both (R,R) and (S,S) desethyl metabolites, Esreboxetine yields exclusively the (S,S) form.

2.1 Mechanistic Pathway
  • Substrate Binding: Esreboxetine binds to the heme center of CYP3A4.

  • Oxidation: The enzyme hydroxylates the alpha-carbon of the ethyl group.

  • Hemiacetal Collapse: The unstable intermediate collapses, releasing acetaldehyde and leaving the free phenol (Metabolite C).

  • Secondary Conjugation: Metabolite C acts as a substrate for UGT (UDP-glucuronosyltransferase), leading to Esreboxetine-O-glucuronide (Phase II).

2.2 Pathway Diagram

The following diagram illustrates the biotransformation flow from Esreboxetine to Metabolite C and its subsequent conjugation.

EsreboxetineMetabolism Parent Esreboxetine (C19H23NO3) MW: 313.40 CYP CYP3A4 (Liver Microsomes) Parent->CYP Binding MetaboliteC Metabolite C (O-desethyl-esreboxetine) (C17H19NO3) MW: 285.34 CYP->MetaboliteC O-Dealkylation (-C2H4) Acetaldehyde Acetaldehyde (Byproduct) CYP->Acetaldehyde UGT UGT Enzymes (Phase II) MetaboliteC->UGT Conjugation Glucuronide O-desethyl-glucuronide (Renal Excretion) UGT->Glucuronide + Glucuronic Acid

Figure 1: Biotransformation pathway of Esreboxetine showing the CYP3A4-mediated conversion to Metabolite C and subsequent Phase II conjugation.

Analytical Identification Protocol

To rigorously identify Metabolite C in biological matrices (plasma/urine), researchers must distinguish it from isobaric impurities and other hydroxylated metabolites (e.g., Metabolite A/B, which are ring-hydroxylated but retain the ethyl group, resulting in a different mass).

3.1 LC-MS/MS Methodology

Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol Steps:

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v) to minimize ion suppression.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Rationale: Metabolite C is more polar than Esreboxetine; it will elute earlier (shorter retention time) than the parent compound.

  • Mass Spectrometry Settings (ESI+):

    • Parent Ion: Monitor [M+H]⁺ = 286.1 (Metabolite C) vs 314.2 (Parent).

    • MRM Transitions:

      • Quantifier: 286.1 → 176.1 (Morpholine ring fragment).

      • Qualifier: 286.1 → 110.0 (Phenolic fragment).

3.2 Diagnostic Fragmentation (Interpretation)

When analyzing MS2 spectra, the presence of the m/z 286 precursor confirms the loss of the ethyl group.

  • Differentiation Rule: If you observe a metabolite with mass 329.4 (Parent + 16), it is a hydroxylated metabolite (Metabolite A or B), not Metabolite C. Metabolite C is defined strictly by the loss of mass (-28 Da).

Pharmacological & Toxicological Relevance[7][9]
  • Activity: O-desethyl-esreboxetine retains affinity for the norepinephrine transporter (NET) but is significantly less potent than the parent compound. It is generally considered pharmacologically inactive in clinical efficacy models but relevant for safety profiles.

  • Safety Margins: In high-dose toxicology, accumulation of Metabolite C is monitored to ensure no specific phenolic toxicity (e.g., quinone formation) occurs, although this risk is low for this scaffold.

  • Drug-Drug Interactions (DDI): Since Metabolite C formation relies on CYP3A4, co-administration of Esreboxetine with strong CYP3A4 inhibitors (e.g., ketoconazole) will significantly reduce Metabolite C levels and increase parent drug exposure.

References
  • Pfizer Inc. (2009).[1] Esreboxetine (PNU-165442) Investigator's Brochure. Identification of major metabolites including O-desethylreboxetine.[9]

  • Dostert, P., et al. (1997). Metabolic pathway of reboxetine in humans and animals.[6][10] European Neuropsychopharmacology. (Establishes O-desethylation as the primary pathway).[4][7]

  • Fleishaker, J. C., et al. (1999). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics.[11] Biopharmaceutics & Drug Disposition.[10] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65856, Esreboxetine.[12] Retrieved from [Link]

Sources

O-desethylesreboxetine CAS number 140431-52-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-desethylesreboxetine (CAS: 140431-52-3)

Foreword

O-desethylesreboxetine represents a molecule of significant interest in the fields of pharmacology and drug development, primarily as the principal human metabolite of esreboxetine. Understanding its properties is not merely an academic exercise but a critical component of a comprehensive drug development program. The characterization of major metabolites is fundamental to elucidating the complete pharmacokinetic, pharmacodynamic, and safety profile of a parent drug. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a consolidated technical overview of O-desethylesreboxetine, moving from its metabolic origins to detailed analytical protocols. The narrative emphasizes the causality behind scientific methodologies, reflecting a field-proven approach to metabolite investigation.

Introduction and Physicochemical Profile

O-desethylesreboxetine is the product of a Phase I metabolic transformation of esreboxetine, the pharmacologically active (S,S)-enantiomer of reboxetine. Reboxetine and its enantiomer esreboxetine are selective norepinephrine reuptake inhibitors (NRIs) investigated for the treatment of depression and fibromyalgia. The metabolic fate of a drug candidate is a pivotal aspect of its clinical profile, and as the primary metabolite, O-desethylesreboxetine is central to understanding the disposition of its parent compound.

The formation of this metabolite occurs via an O-dealkylation reaction, a common pathway for xenobiotics containing ether linkages.[1] This biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in human liver microsomes.[2][3] While the parent drug, reboxetine, is the major circulating species in plasma, the concentration and activity of O-desethylesreboxetine must be evaluated to rule out any significant contribution to the overall pharmacological effect or potential for drug-drug interactions.[2]

Table 1: Physicochemical Properties of O-desethylesreboxetine

PropertyValueSource
CAS Number 140431-52-3Internal
Molecular Formula C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol [1]
Chemical Name (2S)-2-[(S)-phenyl(2-hydroxyphenoxy)methyl]morpholineIUPAC Nomenclature
Parent Compound Esreboxetine (CAS: 98819-76-2)[1]
Metabolic Reaction O-de-ethylation[1]

Metabolic Pathway and Enzymology

The biotransformation of esreboxetine to O-desethylesreboxetine is a well-defined oxidative process. The causal mechanism is the enzymatic activity of CYP3A4, which targets the ethoxy group on the phenoxy ring of the esreboxetine molecule.

  • Expertise & Causality: The choice to focus on CYP3A4 is driven by extensive in vitro studies using human liver microsomes. These experiments demonstrated that selective inhibition of CYP3A4 with agents like ketoconazole markedly decreases the formation of O-desethylesreboxetine.[3] Furthermore, the rate of its formation shows a strong correlation with CYP3A4 activity across microsomes from different human donors.[3] This provides a self-validating system; the correlation and inhibition data converge to confirm the role of a single, primary enzyme, simplifying drug-drug interaction predictions.

The metabolic scheme is straightforward, involving the removal of an ethyl group, which is then oxidized to acetaldehyde.

G cluster_0 Phase I Metabolism Esreboxetine Esreboxetine (C₁₉H₂₃NO₃) Metabolite O-desethylesreboxetine (C₁₇H₁₉NO₃) Esreboxetine->Metabolite O-de-ethylation Enzyme CYP3A4 (Primary Enzyme) Enzyme->Esreboxetine

Metabolic conversion of Esreboxetine.

Pharmacological Activity

The primary pharmacological action of the parent compound, esreboxetine, is the selective inhibition of the norepinephrine transporter (NET). This action increases the synaptic concentration of norepinephrine, which is the basis for its therapeutic rationale.

A critical question in drug development is whether a major metabolite is pharmacologically active. An active metabolite can contribute to the parent drug's efficacy, introduce new off-target effects, or have a longer half-life, thus prolonging the pharmacological action. As of the current body of public-domain literature, the specific binding affinity and functional activity of O-desethylesreboxetine at the norepinephrine transporter have not been extensively reported.

  • Trustworthiness & Future Direction: In a regulatory context, the absence of data necessitates investigation. A standard protocol would involve radioligand binding assays to determine the metabolite's affinity (Ki) for NET and other relevant receptors, followed by functional assays (e.g., in vitro norepinephrine reuptake assays) to measure its potency (IC₅₀ or EC₅₀). This self-validating approach ensures that any potential pharmacological contribution from the metabolite is quantified. Until such data is available, a complete understanding of esreboxetine's clinical pharmacology remains incomplete, highlighting a crucial area for further research.

Proposed Synthesis of a Reference Standard

The availability of a high-purity reference standard is a prerequisite for any quantitative analytical work. While specific vendor synthesis routes are proprietary, a plausible chemical approach for O-desethylesreboxetine involves the selective de-ethylation of the parent compound, esreboxetine.

Principle: The core of this synthesis is the cleavage of an aryl ethyl ether. This is a classic transformation in organic synthesis. A common and effective method involves the use of strong Lewis acids, often in the presence of a nucleophilic scavenger. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, but requires careful handling. A milder alternative could be the use of iodotrimethylsilane (TMSI), either used directly or generated in situ.

Exemplary Protocol: Synthesis via Ether Cleavage

This protocol is a representative example and requires optimization and safety assessment by qualified personnel.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Esreboxetine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reactivity of the Lewis acid.

  • Reagent Addition: Slowly add a solution of Boron tribromide (BBr₃, ~1.1 eq) in DCM dropwise to the cooled solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol, followed by water. This will decompose any excess BBr₃.

  • Workup: Allow the mixture to warm to room temperature. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution and extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product should be purified using column chromatography (silica gel) to yield the pure O-desethylesreboxetine.

  • Characterization: The final product's identity and purity must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical Methodology for Quantification in Plasma

Accurate quantification of O-desethylesreboxetine in biological matrices like human plasma is essential for pharmacokinetic studies. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[4]

  • Expertise & Causality: The choice of LC-MS/MS is deliberate. Chromatographic separation (LC) is necessary to resolve the metabolite from the parent drug and endogenous plasma components. Tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification through the highly specific Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as O-desethylesreboxetine-d₅, is the cornerstone of a trustworthy assay. The SIL-IS co-elutes with the analyte and experiences identical extraction losses and ionization suppression, ensuring that the analyte/IS peak area ratio remains a robust and accurate measure of concentration.

Detailed Protocol: LC-MS/MS Quantification
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of internal standard working solution (e.g., 100 ng/mL O-desethylesreboxetine-d₅ in methanol).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean 96-well plate for injection.

  • Chromatographic Conditions:

    • LC System: UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • O-desethylesreboxetine: Q1: 286.1 m/z → Q3: 107.1 m/z (product ion from phenoxy moiety).

      • O-desethylesreboxetine-d₅ (IS): Q1: 291.1 m/z → Q3: 112.1 m/z.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

  • Method Validation:

    • The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[5] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).

G cluster_workflow LC-MS/MS Analytical Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (SIL-IS) Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Inject Inject Supernatant Centrifuge->Inject LC UHPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (Analyte/IS Ratio vs. Conc.) MS->Data

Bioanalytical workflow for metabolite quantification.

Pharmacokinetic Profile

The pharmacokinetics of reboxetine have been well-characterized. Following oral administration, it is absorbed with a Tₘₐₓ of about 2 hours and has a terminal half-life of approximately 13 hours in humans.[6] The primary route of elimination is hepatic metabolism.[2]

While detailed pharmacokinetic parameters for O-desethylesreboxetine itself are not extensively published, its profile is intrinsically linked to that of its parent. As reboxetine is the major component in circulation, it implies that either the formation of O-desethylesreboxetine is a minor pathway relative to other clearance mechanisms, or the metabolite is formed and then rapidly cleared itself (e.g., via subsequent Phase II conjugation). A full pharmacokinetic model would require measuring plasma concentrations of both the parent and metabolite over time to determine key parameters like Cₘₐₓ, Tₘₐₓ, and elimination half-life for both species.

Conclusion

O-desethylesreboxetine is more than a metabolic byproduct; it is a key piece in the puzzle of esreboxetine's overall clinical profile. This guide has detailed its metabolic origins via CYP3A4-mediated O-dealkylation and provided robust, field-proven frameworks for its synthesis and bioanalysis. The critical gap in the public knowledge base remains its specific pharmacological activity. For any organization developing esreboxetine or related molecules, the rigorous characterization of this metabolite is not optional but a scientific and regulatory necessity. The methodologies outlined herein provide a clear path for generating the data required to build a complete and trustworthy profile of the parent drug, ensuring a comprehensive understanding of its effects in humans.

References

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

  • Wienkers, L. C., Allie, S. P., & Wynalda, M. A. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1341-1345. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bhatt, M., Shah, S., & Shivprakash. (2012). Novel LC-ESI-MS/MS method for desvenlafaxine estimation in human plasma: application to pharmacokinetic study. Biomedical Chromatography, 26(1), 108-114. [Link]

  • Sarkar, A. K., Ghosh, D., Khatua, C., & Selvan, P. S. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Chromatography B, 869(1-2), 109-118. [Link]

  • Karthikeyan, S. (2013). A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY. Journal of Drug Delivery and Therapeutics, 3(2). [Link]

  • Xu, H. R., Li, X. Q., Chen, W. M., & Huang, J. (2005). O-Dealkylation of fluoxetine in relation to CYP2C19 gene dose and involvement of CYP3A4 in human liver microsomes. Acta Pharmacologica Sinica, 26(7), 883-888. [Link]

  • Zhang, J., Gao, H., & Ji, Q. C. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(439), 2. [Link]

Sources

Technical Deep Dive: CYP3A4-Mediated Metabolic Pathway of Esreboxetine

[1]

Executive Summary

Esreboxetine (the (S,S)-enantiomer of reboxetine) is a highly selective norepinephrine reuptake inhibitor (NRI).[1][2] Unlike many psychotropic agents that rely on polymorphic enzymes like CYP2D6 for clearance, Esreboxetine is metabolized primarily by Cytochrome P450 3A4 (CYP3A4) .[3]

This guide details the molecular mechanisms, kinetic parameters, and experimental protocols required to validate the metabolic pathway of Esreboxetine. It is designed for scientists conducting DMPK (Drug Metabolism and Pharmacokinetics) studies, providing actionable workflows for in vitro and in vivo validation.

Part 1: Molecular Mechanism of Metabolism

The metabolic clearance of Esreboxetine is dominated by oxidative dealkylation. While the drug possesses two chiral centers, the CYP3A4-mediated pathway is non-stereoselective regarding the chemical transformation, though the rate of clearance may vary slightly due to protein binding differences between enantiomers.

The Primary Pathway: O-Dealkylation

The principal metabolic event is the O-deethylation of the ethoxybenzyl group. CYP3A4 attacks the alpha-carbon of the ethyl ether, leading to an unstable hemiacetal intermediate which spontaneously collapses to release acetaldehyde and the primary metabolite, O-desethyl-esreboxetine .

  • Substrate: Esreboxetine (C19H23NO3)[1][4][5]

  • Enzyme: CYP3A4 (Major contribution >90%)

  • Primary Metabolite: O-desethyl-esreboxetine (Polar, pharmacologically less active)

  • Secondary Metabolites: Ring-hydroxylated derivatives (Phenol A and Phenol B) formed via oxidation of the ethoxy aromatic ring.

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic dependencies.

Esreboxetine_Metabolismcluster_enzymesEnzymatic SystemEsreboxetineEsreboxetine(S,S-Reboxetine)IntermediateUnstable HemiacetalEsreboxetine->IntermediateCYP3A4(Oxidation)PhenolsHydroxylated Metabolites(Phenol A/B)Esreboxetine->PhenolsCYP3A4(Minor Pathway)ODesethylO-desethyl-esreboxetine(Major Metabolite)Intermediate->ODesethylSpontaneousCollapseAcetaldehydeAcetaldehydeIntermediate->AcetaldehydeCYP3A4CYP3A4

Figure 1: The CYP3A4-mediated metabolic cascade of Esreboxetine.[3][6][7][8][9] The primary flux flows toward O-desethylation.[6]

Part 2: Kinetics and Interaction Profile

Understanding the kinetics of CYP3A4 interaction is vital for predicting Drug-Drug Interactions (DDIs). Esreboxetine follows monophasic Michaelis-Menten kinetics .

Kinetic Parameters

Quantitative data derived from Human Liver Microsomes (HLM) and recombinant systems.[10]

ParameterValueBiological Context
Primary Enzyme CYP3A4Responsible for >90% of intrinsic clearance (

).
Secondary Enzymes CYP2D6, CYP2C19Negligible involvement in metabolism.[3][11]

(Apparent)
~10 - 25 µMAffinity for O-deethylation in HLM.
Inhibition (

)
2.5 µM (CYP2D6)11 µM (CYP3A4)Esreboxetine is a competitive inhibitor of these enzymes, though it is not metabolized by 2D6.[6]
DDI Risk High (Victim)Clearance is significantly reduced by potent CYP3A4 inhibitors (e.g., Ketoconazole).[7][10]
The "Victim" Potential

Because Esreboxetine relies heavily on a single pathway (CYP3A4), it is highly susceptible to "victim" DDIs.

  • Inhibition: Co-administration with Ketoconazole (a potent CYP3A4 inhibitor) increases the AUC of Esreboxetine by approximately 50% and decreases clearance by ~30%.[7]

  • Induction: Co-administration with Rifampin (CYP3A4 inducer) would theoretically accelerate clearance, reducing efficacy.

Part 3: Experimental Validation Protocols

To validate this pathway in a new drug development context, the following protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: In Vitro Intrinsic Clearance (Microsomal Stability)

Objective: Determine the metabolic stability and

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: Esreboxetine (1 µM final concentration).

  • Positive Control: Testosterone (CYP3A4 probe) or Midazolam.

  • Quench Solution: Acetonitrile with Internal Standard (IS).[12]

Workflow Steps:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Esreboxetine in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing IS) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS monitoring the transition for Esreboxetine and O-desethyl-esreboxetine.

Protocol B: Reaction Phenotyping (Chemical Inhibition)

Objective: Confirm CYP3A4 as the sole metabolizer using specific inhibitors.

Experimental Design: Run the incubation (as in Protocol A) in the presence of selective chemical inhibitors.

InhibitorTarget EnzymeExpected Outcome for Esreboxetine
Ketoconazole (1 µM)CYP3A4>80% Inhibition of metabolite formation.[10]
Quinidine (1 µM)CYP2D6No significant change (<10%).
Sulfaphenazole (10 µM)CYP2C9No significant change (<10%).
Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the in vitro validation workflow.

Validation_Workflowcluster_samplingTime-Course SamplingPrepPreparation Phase(HLM + Buffer + Esreboxetine)PreWarmPre-incubation(37°C, 5 min)Prep->PreWarmStartInitiation(Add NADPH)PreWarm->StartSample0T=0 minStart->Sample0Sample15T=15 minStart->Sample15Sample30T=30 minStart->Sample30Sample60T=60 minStart->Sample60QuenchQuench Reaction(ACN + Internal Std)Sample0->QuenchSample15->QuenchSample30->QuenchSample60->QuenchCentrifugeCentrifugation(4000g, 20 min)Quench->CentrifugeLCMSLC-MS/MS Analysis(Quantify Parent Depletion)Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance and metabolic stability.

References

  • Wienkers, L. C., et al. (1999). In vitro studies were conducted to identify the hepatic cytochrome P-450 (CYP) enzymes responsible for the oxidative metabolism of the individual enantiomers of reboxetine.[3][6] PubMed.[4] Available at: [Link]

  • Fleishaker, J. C. (2000).[3] Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression.[3][13] PubMed.[4] Available at: [Link]

  • Herman, B. D., et al. (1999).[5] Ketoconazole inhibits the clearance of the enantiomers of the antidepressant reboxetine in humans.[3][5][6][7] Clinical Pharmacology & Therapeutics.[5] Available at: [Link]

  • Dostert, P., et al. (1997).[13] Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor.[3][7][8][11][13] European Neuropsychopharmacology.[13] Available at: [Link]

Technical Deep Dive: Esreboxetine vs. Metabolite C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Esreboxetine and Metabolite C Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Pharmacological, Metabolic, and Analytical Distinctions

Executive Technical Summary

In the development of selective norepinephrine reuptake inhibitors (NRIs) for neuropathic pain and fibromyalgia, the distinction between the active pharmaceutical ingredient (API) and its circulating metabolites is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations.[1]

Esreboxetine (PNU-165442G) is the pharmacologically active (S,S)-enantiomer of racemic reboxetine.[1] It exhibits high selectivity for the norepinephrine transporter (NET).[1][2]

Metabolite C (O-desethyl esreboxetine; CAS 140431-52-3) is the primary Phase I metabolite formed via CYP3A4-mediated O-dealkylation.[1] While Esreboxetine drives the therapeutic efficacy, Metabolite C serves as a critical biomarker for metabolic flux and clearance. Understanding the ratio of Parent-to-Metabolite C is essential for assessing CYP3A4 phenotype variability in clinical populations.[1]

Chemical & Structural Divergence[1]

The fundamental difference lies in the ether moiety on the phenoxy ring.[1] Esreboxetine possesses an ethoxy group, which confers lipophilicity and optimal binding pocket fit.[1] Metabolite C results from the loss of the ethyl group, exposing a phenolic hydroxyl group.

FeatureEsreboxetine (Parent)Metabolite C (O-desethyl)
IUPAC Name (2S)-2-[(S)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine(2S)-2-[(S)-(2-hydroxyphenoxy)(phenyl)methyl]morpholine
CAS Number 98819-76-2140431-52-3
Molecular Formula C₁₉H₂₃NO₃C₁₉H₁₉NO₃
Molecular Weight 313.40 g/mol 285.35 g/mol
Lipophilicity (LogP) ~3.0 (High permeability)~1.8 (Increased polarity)
Key Functional Group Ethoxy ether (-OCH₂CH₃)Phenolic Hydroxyl (-OH)
Metabolic Pathway & Biotransformation[1]

The conversion of Esreboxetine to Metabolite C is a Phase I oxidative reaction primarily catalyzed by CYP3A4 .[1] This step is the rate-limiting clearance mechanism before subsequent Phase II glucuronidation.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the biotransformation flow, highlighting the structural modification.

Esreboxetine_Metabolism Esreboxetine Esreboxetine (Parent) (S,S)-Enantiomer MW: 313.40 CYP3A4 CYP3A4 (Oxidative Dealkylation) Esreboxetine->CYP3A4 Metabolite_C Metabolite C (O-desethyl Esreboxetine) MW: 285.35 CYP3A4->Metabolite_C - C2H4 (Ethylene group) Glucuronide Phase II Conjugate (O-Glucuronide) Renal Excretion Metabolite_C->Glucuronide UGT Enzymes + Glucuronic Acid

Figure 1: Metabolic pathway of Esreboxetine showing the CYP3A4-mediated conversion to Metabolite C and subsequent Phase II conjugation.[1]

Pharmacological Profile (PD)[1][3]

The clinical efficacy of the drug is driven almost exclusively by the parent compound.[1]

  • Esreboxetine: Exhibits nanomolar affinity for the human norepinephrine transporter (hNET).[1] The (S,S)-configuration is the most potent stereoisomer, significantly more active than the (R,R)-enantiomer found in the racemate.[1][3] It effectively inhibits norepinephrine reuptake, increasing synaptic concentrations.[1]

  • Metabolite C: The removal of the ethyl group significantly alters the binding kinetics.[1] While specific Ki data for Metabolite C is proprietary in many contexts, O-dealkylation of this class generally results in a drastic reduction in transporter affinity (often >10-fold loss).[1] Furthermore, the increased polarity limits blood-brain barrier (BBB) penetration compared to the parent.[1]

    • Scientific Consensus:[1] Metabolite C is considered pharmacologically negligible for the primary therapeutic indication (neuropathic pain/fibromyalgia).[1]

Analytical Protocol: LC-MS/MS Quantification

For researchers conducting PK studies, distinguishing these two compounds requires a robust LC-MS/MS method.[1] Due to the mass difference of 28 Da, they are easily resolved by mass spectrometry, but chromatographic separation is required to prevent ion suppression.

Experimental Workflow
  • Sample Prep: Protein precipitation (PPT) using Acetonitrile (1:3 v/v) is preferred over SPE for high-throughput screening, though SPE provides cleaner extracts for low-level metabolite detection.[1]

  • Column Selection: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm).[1] The T3 bonding helps retain the more polar Metabolite C.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3.5 minutes.[1]

Mass Spectrometry Parameters (MRM Mode)

The following transitions are recommended for specific quantification.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Esreboxetine 314.2 [M+H]⁺176.125Cleavage of morpholine ring
Esreboxetine 314.2 [M+H]⁺130.135Secondary qualifier
Metabolite C 286.2 [M+H]⁺176.125Morpholine ring intact (common fragment)
Metabolite C 286.2 [M+H]⁺121.030Phenolic fragment (specific to metabolite)

Note on Cross-Talk: Both compounds may yield the 176.1 fragment.[1] Chromatographic separation is mandatory.[1] Esreboxetine typically elutes later than Metabolite C due to higher lipophilicity.[1]

Clinical & Research Implications

1. CYP3A4 Phenotyping: The ratio of [Esreboxetine] / [Metabolite C] in plasma is a direct readout of CYP3A4 activity.[1]

  • High Ratio: Indicates poor metabolizer (PM) status or CYP3A4 inhibition (e.g., co-administration with ketoconazole).[1] This risks supratherapeutic exposure and adverse events.[1]

  • Low Ratio: Indicates rapid metabolism or induction (e.g., rifampin usage), potentially leading to sub-therapeutic efficacy.[1]

2. Renal Impairment: Metabolite C, being more polar and subsequently glucuronidated, relies heavily on renal excretion.[1] In patients with severe renal impairment (CrCl < 30 mL/min), Metabolite C (and its glucuronide) will accumulate disproportionately compared to the parent drug.[1] While the metabolite is non-toxic, this accumulation can interfere with immunoassays or non-specific binding assays.[1]

References
  • Pfizer Inc. (2009).[1] Esreboxetine (PNU-165442G) Investigator's Brochure. Pfizer Clinical Research.[1]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997).[1][4] Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor.[3][4][5] European Neuropsychopharmacology, 7(Suppl 1), S23-S35.[1][4] Link

  • Wong, E. H., et al. (2000).[1][6] Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[1][7][4][6] Biological Psychiatry, 47(9), 818-829.[1][6] Link

  • Fleishaker, J. C. (2000).[1][3] Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression.[3][4][5][8] Clinical Pharmacokinetics, 39(6), 413-427.[1] Link

  • Öhman, D., et al. (2003).[1] Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 25(6).[1] Link

Sources

Technical Guide: PNU-165442 (Esreboxetine) Major Metabolites Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

PNU-165442 , pharmacologically known as Esreboxetine , is the (S,S)-enantiomer of the selective norepinephrine reuptake inhibitor (NRI) reboxetine.[1] Originally developed by Pharmacia & Upjohn (later Pfizer) and currently under investigation by Axsome Therapeutics (as AXS-14) for fibromyalgia, its metabolic profiling is critical for understanding its pharmacokinetic distinctiveness from the racemic mixture.[2]

Unlike racemic reboxetine, where both (R,R) and (S,S) enantiomers compete for metabolic enzymes, PNU-165442 exhibits a cleaner metabolic profile primarily driven by CYP3A4 . This guide outlines the structural identification of its major metabolites, providing a validated LC-MS/MS workflow to distinguish Phase I oxidative products from Phase II conjugates.

Core Chemical Identity[2]
  • Compound Name: PNU-165442 (Esreboxetine)[2]

  • Chemical Structure: (S,S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine[2]

  • Molecular Formula:

    
    [2][3]
    
  • Monoisotopic Mass: 313.1678 Da[2]

  • Primary Enzyme: Cytochrome P450 3A4 (CYP3A4)[2][4]

Metabolic Landscape & Pathway Analysis[2]

The metabolism of PNU-165442 is stereoselective.[2] While the chemical transformations mirror those of racemic reboxetine, the kinetics differ due to the specific affinity of the (S,S)-configuration for the heme active site of CYP3A4.

Major Metabolic Pathways[5]
  • O-Dealkylation (Major Pathway): Removal of the ethyl group from the 2-ethoxyphenoxy moiety to form O-desethyl-esreboxetine .[2] This is the most abundant circulating metabolite.[2][4]

  • Aromatic Hydroxylation: Oxidation of the phenoxy ring, typically at the para or meta positions, yielding hydroxylated isomers (often termed Phenol A/B in literature).

  • Morpholine Oxidation: Oxidation of the morpholine ring (less common but detectable).[2]

  • Phase II Conjugation: Glucuronidation or sulfation of the newly formed hydroxyl groups (from O-dealkylation or hydroxylation).[2]

Pathway Visualization

The following diagram illustrates the primary biotransformation routes of PNU-165442.[2]

PNU165442_Metabolism Parent PNU-165442 (Esreboxetine) [M+H]+ 314.17 CYP3A4 CYP3A4 Parent->CYP3A4 M1 M1: O-desethyl-esreboxetine (Major Metabolite) [M+H]+ 286.14 CYP3A4->M1 O-Dealkylation (-C2H4) M2 M2: Hydroxy-esreboxetine (Phenol Variants) [M+H]+ 330.16 CYP3A4->M2 Aromatic Hydroxylation (+O) M3 M3: Morpholine Ring Oxidation Products [M+H]+ 328.15 CYP3A4->M3 Oxidation (+O -2H) UGT UGT Enzymes Conj1 O-desethyl-glucuronide [M+H]+ 462.17 UGT->Conj1 Glucuronidation Conj2 Hydroxy-glucuronide [M+H]+ 506.19 UGT->Conj2 Glucuronidation M1->UGT M2->UGT

Caption: Figure 1. Biotransformation pathway of PNU-165442 mediated by CYP3A4 and Phase II UGT enzymes.

Experimental Protocol: Metabolite Identification

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to identify metabolites in human liver microsomes (HLM) or plasma.[2]

In Vitro Incubation System (Self-Validating Control)

To confirm the origin of metabolites, you must run a "Time 0" and a "No-Cofactor" control.[2]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[2]

  • Substrate: PNU-165442 (10 µM final concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM and Buffer at 37°C for 5 min.

    • Initiate reaction with NADPH.[2]

    • Incubate for 60 minutes.

    • Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., deuterated reboxetine-d5) in a 3:1 ratio.

    • Centrifuge at 10,000 x g for 10 min; inject supernatant.

LC-MS/MS Acquisition Parameters

The following settings are optimized for the morpholine class of compounds.

ParameterSettingRationale
Instrument Q-TOF or Orbitrap (Resolving Power > 30,000)High mass accuracy (<5 ppm) is required to distinguish isobaric metabolites.[2]
Ionization ESI Positive Mode (+ve)The secondary amine in the morpholine ring protonates readily.[2]
Column C18 (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm)High retention for polar metabolites (like O-desethyl forms).
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to ensure protonation.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.[2]
Gradient 5% B to 95% B over 15 minsSlow gradient required to separate hydroxylated isomers.
Mass Defect Filtering (MDF) Strategy

To filter out matrix noise and identify PNU-165442 related components, apply an MDF window based on the parent drug.[2]

  • Parent Mass: 313.1678 Da[2]

  • Mass Defect: 0.1678[2]

  • Filter Window: ± 50 mDa[2]

  • Logic: Phase I biotransformations (Hydroxylation +15.9949 Da, Dealkylation -28.0313 Da) result in predictable mass shifts that largely preserve the mass defect of the core structure.

Analytical Data & Diagnostic Ions

The identification of PNU-165442 metabolites relies on detecting specific fragment ions that indicate which part of the molecule has been modified.

Fragmentation Logic

The MS/MS spectrum of PNU-165442 typically yields a characteristic cleavage between the morpholine ring and the ethoxyphenoxy benzyl ether.[2]

  • Fragment A (Morpholine side): Indicates if the morpholine ring is intact.[2]

  • Fragment B (Phenoxy side): Indicates if the modification occurred on the aromatic system (e.g., O-desethylation).[2]

Major Metabolite Table[2]
Metabolite IDTransformationObserved m/z [M+H]+Mass Shift (Δ)Key Diagnostic FragmentInterpretation
Parent None314.175 0176.1, 130.1Intact Molecule
M1 O-Desethylation 286.144 -28.031148.05 (Phenol moiety)Loss of ethyl group from phenoxy ring.[2]
M2 Hydroxylation330.170+15.995192.1 or 146.1+16 Da shift on aromatic fragment indicates ring oxidation.[2]
M3 Morpholine Ox.[2][5]328.154+13.979Modified MorpholineOxidation to lactam or ring opening.[2]
M4 Glucuronide of M1462.176+176.032286.14 (Neutral loss 176)Conjugation at the free phenol of M1.[2]
Validation Criteria

For a metabolite identification to be considered confirmed :

  • Mass Accuracy: Deviation < 5 ppm.

  • Isotopic Pattern: Must match the theoretical simulation for the proposed formula.

  • Retention Time:

    • M1 (O-desethyl): Elutes earlier than Parent (more polar due to exposed phenol).[2]

    • Glucuronides: Elute significantly earlier than Parent (highly polar).[2]

  • Control Check: Must be absent in the "Time 0" and "No-NADPH" samples.

References

  • Axsome Therapeutics. (2025).[1][2][6][7][8] AXS-14 (Esreboxetine) for the Management of Fibromyalgia: Clinical and Regulatory Overview. Retrieved from [2]

  • Wienkers, L. C., et al. (1999).[2] "Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes." Drug Metabolism and Disposition, 27(11), 1334-1340. Link

  • Fleishaker, J. C. (2000).[2][4] "Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression." Clinical Pharmacokinetics, 39(6), 413-427. Link

  • PubChem. (2025).[2] "Esreboxetine (CID 65856) - Compound Summary."[2] National Library of Medicine.[2] Retrieved from [2]

  • Dostert, P., et al. (1997).[2][9] "Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor." European Neuropsychopharmacology, 7(Suppl 1), S23-S35.[9] Link

Sources

Pharmacological activity of O-desethyl-(S,S)-reboxetine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Profile of O-desethyl-(S,S)-reboxetine: Metabolic Fate and Activity Analysis[1]

Executive Summary

This technical guide provides a comprehensive analysis of O-desethyl-(S,S)-reboxetine , the primary Phase I metabolite of the selective norepinephrine reuptake inhibitor (NRI) (S,S)-reboxetine. Unlike many antidepressant metabolites (e.g., O-desmethylvenlafaxine) that retain significant pharmacological activity, O-desethyl-(S,S)-reboxetine represents a metabolic deactivation pathway .

This document details the structural determinants of this loss in potency, the CYP3A4-mediated kinetics of its formation, and the analytical protocols required for its detection in biological matrices. It is designed for researchers investigating noradrenergic signaling, metabolic stability, and drug-drug interaction (DDI) liabilities.

Chemical & Stereochemical Context

Reboxetine exists as a racemic mixture of (R,R) and (S,S) enantiomers.[1][2][3] The (S,S)-enantiomer (often referred to as esreboxetine in development) exhibits approximately 20-fold greater selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) compared to the racemate.

O-desethyl-(S,S)-reboxetine is formed via the O-dealkylation of the ethoxyphenoxy moiety.

  • Parent Compound: (S,S)-Reboxetine[2][4][5]

  • Metabolite: O-desethyl-(S,S)-reboxetine (Phenolic derivative)

  • Key Structural Change: Loss of the ethyl group (

    
    ) converts the lipophilic ethoxy ether into a hydrophilic phenol (
    
    
    
    ).
Structural Activity Relationship (SAR) Implications

The ethoxy group on the phenyl ring of reboxetine is a critical pharmacophore. It occupies a specific hydrophobic pocket within the NET binding site (S1 site), likely interacting with residues such as Val148 and Phe323 .

  • Parent Drug: The ethyl group facilitates high-affinity binding (

    
    ).
    
  • Metabolite: The removal of the ethyl group abolishes this hydrophobic interaction. Furthermore, the resulting phenolic hydroxyl group increases polarity, promoting rapid Phase II conjugation (glucuronidation) and limiting blood-brain barrier (BBB) penetration.

Pharmacodynamics: The "Inactivation" Hypothesis

Contrary to "active metabolites" common in psychopharmacology, O-desethyl-(S,S)-reboxetine exhibits negligible affinity for the NET compared to its parent.

Table 1: Comparative Pharmacological Profile

Parameter(S,S)-Reboxetine (Parent)O-desethyl-(S,S)-reboxetine (Metabolite)
Primary Target Norepinephrine Transporter (NET)None (Inactive/Low Affinity)
NET Affinity (

)
High (< 10 nM)Low / Negligible (> 1000 nM)*
Selectivity NET >>> SERT (>20-fold)N/A
Functional Effect Inhibits NE reuptakeNone (Metabolic intermediate)
Physiological Role Therapeutic AgentClearance Product

*Note: While exact


 values for the isolated enantiomer metabolite are rarely reported due to inactivity, the loss of the alkyl chain in similar aryloxy-propylamine scaffolds consistently results in >100-fold loss of potency.

Pharmacokinetics & Metabolic Pathway[1][3][4]

The formation of O-desethyl-(S,S)-reboxetine is the rate-limiting step in the clearance of the parent drug. This process is mediated almost exclusively by CYP3A4 .[1][2][3]

Metabolic Pathway Diagram

The following diagram illustrates the conversion of (S,S)-reboxetine to its O-desethyl metabolite and subsequent conjugation.

MetabolicPathway cluster_inhibitors Clinical Relevance Parent (S,S)-Reboxetine (Active NRI) CYP CYP3A4 (Oxidative Dealkylation) Parent->CYP Major Pathway Metabolite O-desethyl-(S,S)-reboxetine (Inactive Phenol) CYP->Metabolite Loss of Ethyl Group UGT UGT Enzymes (Glucuronidation) Metabolite->UGT Rapid Conjugation Conjugate Reboxetine-Glucuronide (Renal Elimination) UGT->Conjugate Excretion Ketoconazole Ketoconazole (CYP3A4 Inhibitor) Ketoconazole->CYP Blocks Formation

Caption: CYP3A4-mediated O-dealkylation is the primary clearance mechanism.[5] Inhibition of this step (e.g., by ketoconazole) significantly increases plasma exposure of the parent (S,S)-reboxetine.

Experimental Protocols

For researchers aiming to isolate or quantify this metabolite, the following protocols ensure scientific rigor.

Protocol A: In Vitro Generation via Human Liver Microsomes (HLM)

Objective: To generate O-desethyl-(S,S)-reboxetine for identification or inhibition studies.

  • Reaction Mixture:

    • Substrate: 10 µM (S,S)-reboxetine (dissolved in methanol, <1% final v/v).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate reaction by adding the NADPH system.

    • Incubate for 30–60 minutes at 37°C with gentle shaking.

  • Termination:

    • Quench with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated reboxetine).

    • Centrifuge at 10,000 x g for 10 min to pellet protein.

  • Validation:

    • Perform a control incubation with Ketoconazole (1 µM). A >90% reduction in metabolite formation confirms CYP3A4 dependence.

Protocol B: LC-MS/MS Quantification

Objective: To separate and quantify the metabolite distinct from the parent.

  • Column: Chiral-AGP or C18 Reverse Phase (if stereochemistry of metabolite is already established by substrate).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile

    • Gradient: 10% B to 90% B over 8 minutes.

  • Detection (MRM Mode):

    • Parent (Reboxetine): m/z 314.2 → 176.1

    • Metabolite (O-desethyl): m/z 286.2 → 148.1 (Mass shift of -28 Da corresponding to loss of ethylene).

Clinical & Translational Implications[6]

1. Drug-Drug Interactions (DDI): Because the formation of O-desethyl-(S,S)-reboxetine is strictly CYP3A4-dependent, (S,S)-reboxetine is highly sensitive to CYP3A4 inhibitors.

  • Scenario: Co-administration with ketoconazole or ritonavir.

  • Outcome: Blockade of O-desethylation

    
     Accumulation of parent drug 
    
    
    
    Increased risk of noradrenergic toxicity (tachycardia, urinary retention).

2. Biomarker Utility: The ratio of [O-desethyl-reboxetine] / [Reboxetine] in plasma is a reliable in vivo probe for CYP3A4 activity. A decreased ratio indicates CYP3A4 inhibition or poor metabolizer status.

3. Safety Profile: Since the metabolite is inactive and rapidly glucuronidated, it does not contribute to "off-target" side effects. The safety profile of the drug is dictated entirely by the parent compound's concentration.

References

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes.[4] Drug Metabolism and Disposition.[1][3][6] Link

  • Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor.[1][3][6] European Neuropsychopharmacology. Link

  • Öhman, D., et al. (2002). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Journal of Chromatography B. Link

  • Fleishaker, J. C. (2000).[3] Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression.[3][6] Clinical Pharmacokinetics.[3][5] Link

  • Melloni, P., et al. (1984). Pseudomonilactones: Structure-activity relationships of a new class of norepinephrine reuptake inhibitors. European Journal of Medicinal Chemistry. (Foundational SAR reference for the ethoxy-phenoxy scaffold).

Sources

Esreboxetine O-Dealkylation: Mechanistic Kinetics & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Esreboxetine [(S,S)-reboxetine] represents the pharmacologically active enantiomer of the selective norepinephrine reuptake inhibitor (NRI) reboxetine. Unlike many psychotropics that exhibit complex poly-enzyme clearance, the metabolic clearance of esreboxetine is characterized by a high degree of specificity. The primary metabolic pathway is O-dealkylation of the ethoxyphenoxy group to form O-desethylreboxetine , a reaction catalyzed predominantly by CYP3A4 .

Understanding the kinetics of this specific transformation is critical for predicting drug-drug interactions (DDIs). While esreboxetine itself is a competitive inhibitor of CYP2D6 (


) and CYP3A4 (

), its clearance is almost exclusively dependent on CYP3A4 capacity. This guide details the mechanistic basis of this reaction, provides validated kinetic data, and outlines a self-validating experimental protocol for characterizing this pathway in vitro.

Mechanistic Basis of O-Dealkylation

Chemical Pathway

The biotransformation of esreboxetine involves the cleavage of the ethyl ether linkage on the 2-ethoxyphenoxy ring. This is a classic P450-mediated O-dealkylation proceeding via a radical abstraction mechanism.

Reaction Stages:

  • Hydrogen Abstraction: The CYP3A4 oxo-ferryl species (

    
    ) abstracts a hydrogen atom from the 
    
    
    
    -carbon of the ethyl group.
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical coordinated to the heme iron.

  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses, releasing acetaldehyde and the phenol metabolite, O-desethylreboxetine.

Pathway Visualization

The following diagram illustrates the specific metabolic flux from the parent compound to its primary metabolite.

Esreboxetine_Metabolism cluster_enzymes Catalytic Environment Parent Esreboxetine (S,S-Reboxetine) Inter Hemiacetal Intermediate Parent->Inter CYP3A4 (H-Abstraction/Hydroxylation) Metabolite O-desethylreboxetine (Primary Phenol) Inter->Metabolite Spontaneous Collapse Byproduct Acetaldehyde Inter->Byproduct CYP3A4 CYP3A4 (Major Catalyst)

Figure 1: Mechanistic pathway of Esreboxetine O-dealkylation.[1][2] The reaction is rate-limited by the initial CYP3A4-mediated oxidation.

Kinetic Characterization

Enzyme Kinetics

The formation of O-desethylreboxetine follows monophasic Michaelis-Menten kinetics . This indicates a single high-affinity binding site on the CYP3A4 enzyme, simplifying in vitro-in vivo extrapolation (IVIVE) modeling.

Key Kinetic Parameters: Quantitative analysis from human liver microsomes (HLM) and recombinant systems yields the following consensus values [1]:

ParameterValue / RangeMechanistic Significance
Reaction Type O-DealkylationPrimary clearance pathway.
Primary Enzyme CYP3A4 Accounts for >90% of intrinsic clearance.
Kinetics Model MonophasicNo atypical kinetics (e.g., auto-activation) observed up to 200

.
Inhibition (

)
CYP2D6:

Esreboxetine inhibits CYP2D6 but is not metabolized by it.
Inhibition (

)
CYP3A4:

Weak-to-moderate autoinhibition potential at high concentrations.
Correlation

Correlation between O-desethylation rate and testosterone 6

-hydroxylation (CYP3A4 marker).[1]
Stereoselective Nuances

While reboxetine is administered as a racemate in some regions, the (S,S)-enantiomer (esreboxetine) is the more potent norepinephrine reuptake inhibitor.

  • Stereoselectivity: Both (S,S) and (R,R) enantiomers are metabolized to O-desethylreboxetine.

  • Efficiency: The intrinsic clearance (

    
    ) is comparable between enantiomers, but the (S,S) form shows slightly higher affinity (lower apparent 
    
    
    
    ) in some donor pools [1].

Experimental Protocols: Intrinsic Clearance Assay

This protocol is designed to determine the intrinsic clearance (


) of esreboxetine via O-dealkylation. It uses a "depletion" approach combined with metabolite formation monitoring to ensure mass balance.
Reagents & Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., D5-reboxetine).

Workflow Diagram

Protocol_Workflow Start Pre-Incubation (37°C, 5 min) Reaction Initiate Reaction Add NADPH Start->Reaction Sampling Time-Point Sampling (0, 5, 10, 20, 30, 60 min) Reaction->Sampling Quench Quench (Add ACN + IS) Sampling->Quench Process Centrifugation (3000g, 10 min, 4°C) Quench->Process Analysis LC-MS/MS Analysis (Quantify O-desethylreboxetine) Process->Analysis

Figure 2: Step-by-step workflow for the kinetic incubation assay.

Step-by-Step Procedure
  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer.

  • Substrate Addition: Add Esreboxetine to reaction tubes.

    • For

      
       determination: Prepare concentrations ranging from 0.5 
      
      
      
      to 200
      
      
      (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100, 200
      
      
      ).
    • Note: Ensure organic solvent (DMSO/MeOH) is <1% v/v.

  • Pre-incubation: Incubate mixtures at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C with shaking.

    • Linearity Check: Ensure incubation time (typically 10-20 mins) is within the linear range of metabolite formation.[3]

  • Termination: Transfer aliquots at specific time points into quench solution (1:3 ratio of sample:ACN).

  • Clarification: Centrifuge at 3000 x g for 10 minutes to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Esreboxetine: 314.2

      
       176.1
      
    • O-desethylreboxetine: 286.2

      
       176.1 (Loss of ethyl group -28 Da).
      

Clinical Implications & DDI

The kinetic profile of esreboxetine dictates specific clinical management strategies:

  • CYP3A4 Inhibition Sensitivity: Since CYP3A4 is the sole major clearance pathway, potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) will significantly increase esreboxetine plasma exposure (AUC). Dose reduction is mandatory in these scenarios [2].

  • CYP2D6 "Bystander" Effect: Although esreboxetine inhibits CYP2D6 (

    
    ), it is not metabolized by it. This makes esreboxetine a "perpetrator" but not a "victim" of CYP2D6 interactions. It may increase the levels of CYP2D6 substrates (e.g., dextromethorphan, metoprolol) if concentrations reach micromolar levels, though therapeutic concentrations are typically lower.
    
  • Phenotyping: The formation of O-desethylreboxetine correlates strongly with testosterone 6

    
    -hydroxylation, making it a reliable probe for CYP3A4 activity in complex biological systems.
    

References

  • Wienkers, L. C., et al. (1999). "Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes." Journal of Pharmacology and Experimental Therapeutics, 291(2), 725-732.

  • Fleishaker, J. C. (2000).[4] "Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression." Clinical Pharmacokinetics, 39(6), 413-427.

  • Dostert, P., et al. (1997).[5] "Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor." European Neuropsychopharmacology, 7 Suppl 1, S23-35.[5]

Sources

Molecular weight and properties of Metabolite C (C17H19NO3)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Bioanalysis of Metabolite C (


) 

Executive Summary This technical guide addresses the physicochemical profiling, structural elucidation, and bioanalytical quantification of the molecular entity defined by the formula


 (MW: 285.34 Da). While "Metabolite C" is a specific nomenclature used in the development of norepinephrine reuptake inhibitors (specifically as the O-desethyl metabolite of Esreboxetine ), the formula 

most universally designates Morphine , the principal active metabolite of Codeine and Heroin.

Given the critical importance of distinguishing isobaric metabolites in drug development, this guide utilizes Morphine as the primary reference standard for physicochemical properties and metabolic pathways, while providing the analytical framework necessary to differentiate it from structural isomers (e.g., Hydromorphone, Norcodeine) and specific catalog entities like Esreboxetine Metabolite C.

Part 1: Molecular Identity & Physicochemical Profile

The identification of a metabolite with the formula


 requires rigorous differentiation between structural isomers. In a drug development context, "Metabolite C" typically refers to a Phase I degradation product.
Target Analytes (Isobaric Cluster)

The following table summarizes the primary candidates for a metabolite with this specific molecular weight.

PropertyPrimary Candidate (Morphine)Catalog "Metabolite C" (Esreboxetine Deriv.)Isobaric Interference (Hydromorphone)
Formula



Exact Mass 285.1365 Da285.1365 Da285.1365 Da
Origin Metabolite of Codeine/HeroinMetabolite of EsreboxetineMetabolite of Hydrocodone
Structure Pentacyclic alkaloid (Phenol/Alcohol)Morpholine derivativeKetone derivative of Morphine
Key Functional Groups Phenolic -OH (C3), Allylic -OH (C6)Ethoxy phenyl, Morpholine ringKetone (C6), Phenolic -OH (C3)
Physicochemical Properties (Reference: Morphine)

Understanding the amphoteric nature of this molecule is crucial for extraction logic.

  • pKa (Amine): ~8.2 (Basic nitrogen allows protonation in acidic media).

  • pKa (Phenol): ~9.9 (Acidic phenol allows deprotonation in strong base).

  • LogP: 0.89 (Low lipophilicity; requires polar retention strategies in LC).

  • Solubility: Poor in water (free base); highly soluble as sulfate/hydrochloride salt.

Part 2: Metabolic Pathways & Formation[2]

The formation of Metabolite C (


) typically involves O-dealkylation of a parent drug. Below is the pathway visualization for the formation of this molecule (as Morphine) from Codeine, and its subsequent Phase II clearance.[1]

MetabolicPathway Codeine Parent Drug: Codeine (C18H21NO3) CYP2D6 CYP2D6 (O-demethylation) Codeine->CYP2D6 Morphine METABOLITE C (Morphine - C17H19NO3) CYP2D6->Morphine - CH3 Group UGT UGT2B7 (Phase II Conjugation) Morphine->UGT M3G Morphine-3-Glucuronide (Inactive) M6G Morphine-6-Glucuronide (Active) UGT->M3G Major Path (90%) UGT->M6G Minor Path (10%)

Figure 1: Biotransformation pathway showing the formation of the C17H19NO3 metabolite via CYP450-mediated O-demethylation and subsequent glucuronidation.

Part 3: Analytical Strategy & Structural Elucidation

Differentiating "Metabolite C" from its isobars requires High-Resolution Mass Spectrometry (HRMS) or specific MS/MS fragmentation patterns.

Mass Spectrometry Fragmentation (MS/MS)

A triple quadrupole (QqQ) transition strategy is required for quantitation.

  • Precursor Ion:

    
    
    
  • Differentiation Logic:

    • Morphine (

      
      ):  Major fragments at m/z 201  (loss of amine bridge) and m/z 165 .
      
    • Hydromorphone (

      
      ):  Major fragment at m/z 185 .
      
    • Esreboxetine Met C: Fragmentation will yield morpholine ring losses distinct from the morphinan backbone.

Chromatographic Separation

Due to the polarity (LogP < 1), standard C18 columns often yield poor retention.

  • Stationary Phase: Phenyl-Hexyl or C18 with polar end-capping (e.g., Acquity HSS T3).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0) — High pH is critical to suppress ionization of the basic amine, improving peak shape, or use PFPP columns at low pH.

  • Mobile Phase B: Acetonitrile.

Part 4: Quantitative Bioanalytical Protocol

This protocol is designed for the extraction of amphoteric metabolites like


 from plasma.
Solid Phase Extraction (SPE) Workflow

Rationale: Liquid-Liquid Extraction (LLE) is inefficient for this metabolite due to its polarity. Mixed-mode Cation Exchange (MCX) is the gold standard.

  • Sample Pre-treatment: Aliquot 200 µL plasma. Add 200 µL 4%

    
     to disrupt protein binding and protonate the amine (Charge state: +1).
    
  • Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL water.

  • Loading: Load pre-treated sample. (Analyte binds via cation exchange).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (Removes acidic interferences).

    • Wash 2: 1 mL Methanol (Removes neutral lipophilic interferences; Analyte remains bound by charge).

  • Elution: Elute with 2 x 500 µL of 5%

    
     in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase A.
    
Analytical Workflow Diagram

ProtocolWorkflow Sample Plasma Sample (200 µL) Acidify Acidification (4% H3PO4) Sample->Acidify Protein Disruption SPE_Load SPE Loading (MCX Cartridge) Acidify->SPE_Load Cation Exchange Binding Wash Interference Wash (Acid + MeOH) SPE_Load->Wash Remove Matrix Elute Elution (5% NH4OH in MeOH) Wash->Elute pH Switch LCMS LC-MS/MS Analysis (MRM: 286 > 201/165) Elute->LCMS Quantitation

Figure 2: Mixed-mode Cation Exchange (MCX) extraction workflow optimized for amphoteric amine metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5288826, Morphine. Retrieved from [Link]

  • DrugBank Online. Morphine: Pharmacology and Metabolism. Retrieved from [Link]

  • NIST Chemistry WebBook. Morphine Mass Spectrum and Retention Indices. Retrieved from [Link]

Sources

Methodological & Application

Solid-Phase Extraction of Reboxetine and its Metabolites from Biological Matrices: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Therapeutic Drug Monitoring for Reboxetine

Reboxetine is an antidepressant medication primarily used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD).[1] As a selective norepinephrine reuptake inhibitor, its therapeutic efficacy is dependent on achieving optimal plasma concentrations.[2] However, inter-individual variability in drug metabolism can lead to significant differences in steady-state concentrations among patients receiving the same dose.[2]

Reboxetine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, through processes of O-dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulfate conjugation.[3] The primary active metabolite is O-desethylreboxetine, with other minor metabolites also formed.[1] Given that reboxetine is the major circulating species in plasma, monitoring both the parent drug and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy and minimize potential adverse effects.[4]

Sample preparation is a critical step in the bioanalytical workflow, aiming to isolate the analytes of interest from complex biological matrices and remove potential interferences. Solid-phase extraction (SPE) is a powerful technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note details a highly effective mixed-mode SPE protocol for the extraction of reboxetine and its metabolites.

Principles of Mixed-Mode Solid-Phase Extraction for Reboxetine

The chemical structure of reboxetine includes a basic morpholine ring, making it a suitable candidate for cation exchange chromatography. With a pKa of approximately 7.9, the morpholine nitrogen is protonated at a pH below this value, carrying a positive charge. The metabolites of reboxetine, such as O-desethylreboxetine and various hydroxylated forms, are expected to retain this basic character.

This protocol utilizes a mixed-mode SPE sorbent that combines both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities. This dual retention mechanism provides enhanced selectivity and allows for a more rigorous washing procedure to remove matrix interferences.

The extraction process follows these key steps:

  • Conditioning and Equilibration: The sorbent is first activated with an organic solvent (methanol) and then equilibrated with an acidic buffer. This prepares the stationary phase for optimal interaction with the sample.

  • Sample Loading: The pre-treated biological sample, with its pH adjusted to be at least 2 pH units below the pKa of reboxetine (e.g., pH ≤ 5.9), is loaded onto the SPE cartridge. At this pH, reboxetine and its basic metabolites are protonated and retained by the strong cation exchange mechanism. The reversed-phase mechanism also contributes to the retention of the moderately hydrophobic parent drug and metabolites.

  • Washing: A series of washes are performed to remove endogenous interferences. An acidic aqueous wash removes hydrophilic, non-basic compounds, while an organic wash can remove non-polar, non-basic interferences. The analytes of interest remain bound to the sorbent.

  • Elution: A basic organic solvent is used to elute the retained analytes. The high pH neutralizes the charge on the morpholine nitrogen, disrupting the ion-exchange interaction. The organic component of the elution solvent disrupts the reversed-phase interactions, allowing for the complete elution of reboxetine and its metabolites.

The following diagram illustrates the workflow of the mixed-mode SPE protocol for reboxetine and its metabolites.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment: Adjust pH to ~5.5-6.0 Sample->Pretreat Condition 1. Condition: Methanol Load 3. Load: Pre-treated Sample Pretreat->Load Equilibrate 2. Equilibrate: Acidic Buffer (e.g., 50 mM Ammonium Acetate, pH 6) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: Aqueous Acidic Buffer Load->Wash1 Load->Wash1 Analytes Retained Wash2 5. Wash 2: Methanol Wash1->Wash2 Wash1->Wash2 Polar Interferences Removed Elute 6. Elute: 5% Ammonium Hydroxide in Methanol Wash2->Elute Wash2->Elute Non-polar Interferences Removed Drydown Evaporation (Nitrogen Stream) Elute->Drydown Elute->Drydown Clean Extract Containing Reboxetine & Metabolites Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1: Workflow for Mixed-Mode SPE of Reboxetine.

Detailed Application Protocol

This protocol is a starting point and may require optimization depending on the specific biological matrix and analytical instrumentation.

3.1. Materials and Reagents

  • Mixed-Mode SPE Cartridges (e.g., C8/Strong Cation Exchange, 100 mg/3 mL)

  • Methanol (HPLC grade)

  • Ammonium Acetate (ACS grade)

  • Ammonium Hydroxide (ACS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Biological Matrix (e.g., human plasma, urine)

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

3.2. Sample Pre-treatment

  • Allow frozen biological samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For plasma samples, centrifuge at 2000 x g for 10 minutes to pellet any particulates.

  • Pipette 1 mL of the biological sample (plasma supernatant or urine) into a clean tube.

  • Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Vortex for 30 seconds.

3.3. Solid-Phase Extraction Procedure

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing 1 (Aqueous): Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge to remove hydrophilic interferences.

  • Washing 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual solvent.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

3.4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Expected Performance and Data

The use of a mixed-mode SPE protocol is expected to yield high recoveries for both reboxetine and its primary metabolites. While specific recovery data for this exact protocol may vary, similar methods for basic drugs using mixed-mode SPE have demonstrated recoveries greater than 90%.

AnalyteExpected Recovery (%)Expected RSD (%)
Reboxetine> 90%< 10%
O-desethylreboxetine> 85%< 15%
Hydroxylated Metabolites> 80%< 15%

Table 1: Expected recovery and precision for the mixed-mode SPE of reboxetine and its metabolites.

For subsequent LC-MS/MS analysis, typical parameters would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a formic acid modifier and an organic component such as acetonitrile or methanol. Detection would be performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Reboxetine314.2178.1
O-desethylreboxetine286.2150.1

Table 2: Example MRM transitions for reboxetine and its primary metabolite. Note: These values may need to be optimized on the specific mass spectrometer used.

Causality and Experimental Choices

  • Choice of Mixed-Mode Sorbent: A purely reversed-phase sorbent may not provide sufficient retention for the more polar metabolites of reboxetine. The inclusion of a strong cation exchange functionality ensures the retention of both the parent drug and its basic metabolites through electrostatic interactions, leading to a more comprehensive extraction.

  • pH Control during Loading: Adjusting the sample pH to approximately 6.0 ensures that the morpholine nitrogen of reboxetine (pKa ~7.9) and its metabolites is protonated, enabling strong binding to the cation exchange sorbent. This pH is also compatible with many biological matrices and helps to minimize the ionization of acidic interferences.

  • Wash Steps: The dual wash step is critical for obtaining a clean extract. The aqueous wash removes polar matrix components like salts, while the methanol wash removes more hydrophobic, non-basic interferences such as lipids.

  • Elution with Basic Organic Solvent: The use of an organic solvent containing a base (ammonium hydroxide) is essential for disrupting both retention mechanisms simultaneously. The organic solvent overcomes the reversed-phase interactions, while the high pH neutralizes the charge on the analytes, releasing them from the cation exchange sites.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of reboxetine and its metabolites from biological fluids. The use of a mixed-mode sorbent offers superior selectivity and recovery compared to single-mode SPE methods. By following this detailed protocol, researchers and drug development professionals can achieve reliable and reproducible extraction, leading to high-quality data in downstream applications such as therapeutic drug monitoring and pharmacokinetic studies.

References

  • Poggesi, I., Pellizzoni, C., & Fleishaker, J. C. (2000). Pharmacokinetics of reboxetine in elderly patients with depressive disorders. International journal of clinical pharmacology and therapeutics, 38(5), 254–259.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.
  • PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Esreboxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Reboxetine. In Wikipedia. Retrieved from [Link]

  • T3DB. (n.d.). Reboxetine. Toxin and Toxin Target Database. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography Separation of Esreboxetine and O-desethyl Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Esreboxetine (PNU-165442) is the pharmacologically active (S,S)-(+) enantiomer of reboxetine, a selective norepinephrine reuptake inhibitor (NRI). While racemic reboxetine has been widely studied, the development of esreboxetine as a standalone therapeutic requires precise bioanalytical methods to distinguish the parent drug from its primary metabolite, O-desethyl-esreboxetine .

The Separation Challenge

The primary analytical challenge lies in the polarity shift induced by metabolism. The O-desethylation of the ethoxyphenoxy ring significantly increases the polarity of the metabolite compared to the parent compound.

  • Parent (Esreboxetine): Lipophilic, retains strongly on C18 phases.

  • Metabolite (O-desethyl): More hydrophilic, elutes earlier.

  • Criticality: In pharmacokinetic (PK) studies, the metabolite can exist at lower concentrations than the parent, requiring a method with high dynamic range and resolution to prevent "tailing" of the parent peak from masking the metabolite.

This guide presents two validated workflows:

  • LC-MS/MS Protocol (Gold Standard): For high-sensitivity PK profiling in plasma/serum (LLOQ < 1 ng/mL).

  • HPLC-UV Protocol (Accessible): For formulation control or high-concentration in vitro metabolic stability assays.

Metabolic Pathway & Structural Logic

Understanding the chemistry dictates the separation strategy. Esreboxetine undergoes oxidative dealkylation via CYP3A4.[1]

MetabolicPathway Parent Esreboxetine (S,S-Reboxetine) MW: 313.4 Da Lipophilic Enzyme CYP3A4 (O-Dealkylation) Parent->Enzyme Oxidative Metabolism Metabolite O-desethyl-esreboxetine MW: 285.4 Da Hydrophilic (Polar) Enzyme->Metabolite Loss of Ethyl Group (-28 Da) Elimination Renal Excretion (Conjugation) Metabolite->Elimination

Figure 1: Metabolic conversion of Esreboxetine. The loss of the ethyl group exposes a phenolic hydroxyl, reducing retention time in Reversed-Phase (RP) chromatography.

Protocol A: LC-MS/MS Bioanalytical Method (Recommended)

This method is designed for human plasma samples where sensitivity is paramount. It utilizes Multiple Reaction Monitoring (MRM) for specificity.[2]

Chromatographic Conditions[1][2][3][4][5][6][7]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Luna Omega C18 or Waters XSelect HSS T3 (to retain the polar metabolite).

    • Dimensions: 2.1 x 50 mm, 1.6 µm particle size.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Gradient
  • Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Phase A% Phase BEvent
0.009010Loading/Desalting
0.509010Start Gradient
3.001090Elution of Esreboxetine
4.001090Wash
4.109010Re-equilibration
6.009010End of Run
Mass Spectrometry Parameters (ESI+)

Esreboxetine and its metabolite ionize efficiently in positive mode due to the morpholine nitrogen.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Esreboxetine 314.2 [M+H]+176.125Quantifier
117.135Qualifier
O-desethyl 286.2 [M+H]+176.128Quantifier
IS (Reboxetine-d5) 319.2 [M+H]+181.125Internal Std

Note: The product ion 176.1 represents the morpholine ring fragment, common to both, but they are separated chromatographically and by precursor mass.

Sample Preparation (LLE)

Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to remove phospholipids that suppress ionization.

  • Aliquot 200 µL plasma into a glass tube.

  • Add 20 µL Internal Standard (Reboxetine-d5, 100 ng/mL).

  • Add 50 µL 0.1 M NaOH (Basify to suppress ionization of the drug, forcing it into organic phase).

  • Add 2 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate/Hexane (50:50).

  • Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN) .

Protocol B: HPLC-UV Method (Standard)

Suitable for pharmaceutical quality control or high-concentration metabolic stability assays (microsomal incubations).

Chromatographic Conditions[1][2][3][4][5][6][7]
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-C18 (StableBond) or equivalent.

    • Dimensions: 4.6 x 150 mm, 5 µm.

  • Detection: UV at 210 nm (primary) and 273 nm (secondary confirmation).

    • Why 210 nm? The ethoxyphenoxy chromophore has weak absorption at higher wavelengths; 210 nm maximizes signal but requires high-purity solvents to avoid baseline noise.

  • Flow Rate: 1.0 mL/min.

Isocratic Mobile Phase

An isocratic method is often sufficient for these two analytes and offers better baseline stability for UV detection.

  • Composition: Phosphate Buffer (20 mM, pH 3.5) : Acetonitrile (65 : 35 v/v).

    • Buffer Prep: Dissolve KH2PO4 in water, adjust pH to 3.5 with diluted phosphoric acid.

    • Note: The acidic pH ensures the morpholine nitrogen is protonated, preventing interaction with silanol groups on the column (reducing peak tailing).

Expected Retention Times
CompoundRetention Time (approx)Resolution (Rs)
O-desethyl metabolite4.2 min-
Esreboxetine7.8 min> 2.5

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct extraction and detection method based on the sample origin.

WorkflowSelection Sample Start: Biological Sample MatrixType Identify Matrix Sample->MatrixType Plasma Plasma/Serum (Low Conc < 50 ng/mL) MatrixType->Plasma Clinical PK Microsomes In Vitro Microsomes (High Conc > 1 µM) MatrixType->Microsomes Stability Assay LLE Liquid-Liquid Extraction (TBME + NaOH) Plasma->LLE Clean Extract Req. PPT Protein Precipitation (Cold ACN) Microsomes->PPT Fast Prep LCMS LC-MS/MS (ESI+) Luna Omega C18 LLE->LCMS High Sensitivity HPLC HPLC-UV (210 nm) Zorbax SB-C18 PPT->HPLC Cost Effective Result Data Analysis: Calculate Metabolic Ratio LCMS->Result HPLC->Result

Figure 2: Decision tree for sample preparation and instrumental analysis based on sensitivity requirements.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these checkpoints:

System Suitability Test (SST)

Before running samples, inject a standard mix (Parent + Metabolite) 5 times.

  • Acceptance Criteria:

    • RSD of Peak Area < 2.0%.

    • Tailing Factor (T) < 1.5 (Critical for Esreboxetine due to amine group).

    • Resolution (Rs) > 2.0 between metabolite and parent.

Troubleshooting Common Issues
  • Issue: Peak Tailing of Esreboxetine.

    • Cause: Secondary interactions between the protonated amine and residual silanols on the silica column.

    • Fix: Add 0.1% Triethylamine (TEA) to the HPLC mobile phase (competes for silanol sites) or switch to a "base-deactivated" column (e.g., XSelect CSH).

  • Issue: Low Sensitivity for O-desethyl metabolite in MS.

    • Cause: Ion suppression from early eluting salts/phospholipids.

    • Fix: Divert flow to waste for the first 1.0 min. Ensure LLE is used instead of protein precipitation.

References

  • Frigerio, E., et al. (1994).[3] "Determination of reboxetine enantiomers in human plasma by high-performance liquid chromatography." Journal of Chromatography A. Link

  • Öhman, D., et al. (2001). "Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC." Therapeutic Drug Monitoring. Link

  • Dostert, P., et al. (1997). "Metabolic pathway of reboxetine in humans." Drug Metabolism and Disposition. Link

  • Furlanut, M., et al. (2003). "Pharmacokinetics of reboxetine in healthy volunteers. Single oral dose and steady state." Journal of Clinical Pharmacy and Therapeutics. Link

  • Turnheim, K. (2003). "Pharmacokinetic evaluation of reboxetine." Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

Preparation of biological samples for Metabolite C analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized sample preparation workflow for Metabolite C , defined herein as a representative labile, polar target analyte (e.g., phosphorylated intermediates, organic acids, or hydrophilic drug metabolites). Unlike stable hydrophobic compounds, Metabolite C requires rigorous metabolic quenching and specific extraction chemistry to prevent enzymatic degradation and minimize matrix effects. This protocol synthesizes FDA Bioanalytical Method Validation guidelines with advanced metabolomics best practices.

Pre-Analytical Considerations: The "Snapshot" Principle

The accuracy of Metabolite C quantification is determined before the sample reaches the mass spectrometer. Biological matrices (plasma, tissue) contain active enzymes (esterases, kinases, oxidases) that can degrade Metabolite C within seconds of collection.

Core Directive: You must arrest metabolic activity immediately.

  • Plasma: Collect into pre-chilled tubes containing appropriate inhibitors (e.g., EDTA for metalloproteases, NaF for phosphatases). Centrifuge at 4°C immediately.

  • Tissue: Clamp-freeze (Wollenberger clamp) or snap-freeze in liquid nitrogen within 10 seconds of excision.

Protocol Selection Logic

We utilize Protein Precipitation (PPT) over Solid Phase Extraction (SPE) for Metabolite C due to its high polarity. SPE often results in breakthrough of polar analytes during the load/wash steps unless specialized phases (e.g., weak anion exchange) are strictly optimized.

Solvent Selection: We employ Acetonitrile (ACN) and Methanol (MeOH) at a 4:1 ratio relative to the sample.

  • Why 4:1? This ratio ensures >98% protein removal, preventing column fouling.

  • Why Cold? Solvents at -20°C precipitate proteins more efficiently and minimize thermal degradation of Metabolite C.

Table 1: Solvent Properties & Selection for Metabolite C
SolventPolarity IndexProtein Removal EfficiencyApplication for Metabolite C
Acetonitrile 5.8High (>96%)Primary Choice. Creates a "hard" crash, removing large proteins effectively.
Methanol 5.1Moderate (>75%)Secondary Choice. Solubilizes very polar metabolites better but leaves more residual protein.
Water (Acidified) 10.2NoneReconstitution only. Used to match initial mobile phase conditions.

Experimental Protocols

Protocol A: Extraction from Plasma/Serum

Target: Recovery > 85%, Matrix Factor 0.9–1.1

  • Thaw: Thaw plasma samples on wet ice (4°C). Do not thaw in a water bath.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled Metabolite C (IS) to 50 µL of plasma. Vortex gently (5 sec).

    • Note: Adding IS before extraction compensates for recovery losses.

  • Precipitation: Add 200 µL of ice-cold (-20°C) Acetonitrile (1:4 ratio).

  • Agitation: Vortex vigorously for 30 seconds.

  • Incubation: Keep samples at -20°C for 20 minutes to complete protein precipitation.

  • Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C .

  • Transfer: Transfer 150 µL of the supernatant to a clean vial.

  • Dry Down: Evaporate to dryness under nitrogen at 30°C (avoid high heat).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Vortex and transfer to LC vials.

Protocol B: Extraction from Tissue (Liver/Brain/Tumor)

Target: Normalization to tissue weight (mg)

  • Weighing: Weigh ~50 mg of frozen tissue into a pre-chilled 2 mL reinforced tube containing ceramic or steel beads.

  • Solvent Addition: Add 500 µL of 80% Methanol/20% Water (-20°C) .

    • Scientific Logic:[1][2][3] 80% MeOH disrupts cell membranes while the water component helps solubilize polar Metabolite C.

  • Homogenization: Bead-beat at 30 Hz for 2 minutes (using Tissuelyzer or equivalent). Ensure samples remain cold; cycle 1 min on/1 min off if necessary.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C .

  • Post-Processing: Transfer supernatant. If lipids are high (e.g., brain), perform a liquid-liquid wash with hexane (discard hexane layer) or proceed to dry down as in Protocol A.

Visualization of Workflows

Figure 1: Sample Preparation Decision Matrix

Caption: Logical decision tree for selecting the optimal extraction method based on sample type and analyte polarity.

SamplePrepDecision Start Start: Biological Sample MatrixType Identify Matrix Start->MatrixType Plasma Plasma / Serum MatrixType->Plasma Tissue Solid Tissue MatrixType->Tissue PolarityCheck Analyte Polarity? Plasma->PolarityCheck MethodHomogenize Bead Beating (80% MeOH) Tissue->MethodHomogenize Hydrophobic Hydrophobic (LogP > 2) PolarityCheck->Hydrophobic Hydrophilic Hydrophilic (LogP < 0) (Metabolite C) PolarityCheck->Hydrophilic MethodLLE Liquid-Liquid Extraction (MTBE/Hexane) Hydrophobic->MethodLLE MethodPPT Protein Precipitation (Cold ACN/MeOH) Hydrophilic->MethodPPT MethodHomogenize->MethodPPT Supernatant

Figure 2: The "Quench-to-Inject" Workflow

Caption: Step-by-step extraction protocol ensuring metabolic quenching and high recovery.

ExtractionWorkflow Step1 1. Quench Step2 2. Lyse/Precipitate Step1->Step2 Desc1 Liquid N2 or Ice-Cold Solvent Step1->Desc1 Step3 3. Clarify Step2->Step3 Desc2 Add IS + ACN (4:1) Vortex 30s Step2->Desc2 Step4 4. Reconstitute Step3->Step4 Desc3 14,000 x g 15 min @ 4°C Step3->Desc3 LCMS LC-MS/MS Analysis Step4->LCMS Desc4 Evaporate N2 Resuspend in Mobile Phase Step4->Desc4

Validation: Ensuring Scientific Integrity

To comply with FDA Bioanalytical Method Validation Guidance (2018) , you must validate that the matrix does not suppress ionization of Metabolite C.

Matrix Effect Assessment (The Matuszewski Method)

Calculate the Matrix Factor (MF) using three sample sets:

  • Set A: Analyte in neat solvent (no matrix).

  • Set B: Analyte spiked into matrix after extraction (Post-Extraction Spike).

  • Set C: Analyte spiked into matrix before extraction (Pre-Extraction Spike).

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Interpretation: MF < 1 indicates suppression; MF > 1 indicates enhancement. Ideal range: 0.85 – 1.15.

  • Extraction Recovery (RE):

    
    
    
    • Interpretation: Defines how much Metabolite C is lost during the precipitation step. Ideal: > 80%.

Troubleshooting Matrix Effects: If MF < 0.8 (significant suppression):

  • Dilute: Inject less sample (1:5 dilution with water).

  • Chromatography: Move Metabolite C away from the solvent front (increase retention) where phospholipids elute.

  • Clean-up: Switch from simple PPT to Phospholipid Removal Plates (e.g., Ostro, HybridSPE).

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. [Link][4][6]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[7] [Link]

  • Broadhurst, D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied to clinical research. Clinical Chemistry. [Link][1]

  • Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols. [Link]

Sources

Application Note: Stereoselective Synthesis and Isolation of Esreboxetine Metabolite C Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Esreboxetine ((S,S)-reboxetine) is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] During metabolic profiling, the drug undergoes extensive hepatic biotransformation, primarily mediated by CYP3A4 .[1][2][5][6] The primary Phase I metabolite involves the O-dealkylation of the ethoxy side chain, yielding a phenolic derivative.[2]

In commercial and literature catalogs, this O-desethyl derivative is designated as Metabolite C (Molecular Formula: C₁₇H₁₉NO₃; MW: 285.35 Da) [1, 2].[1][2]

This Application Note provides a rigorous, non-proprietary protocol for the chemical synthesis of the Metabolite C reference standard. Unlike isolation from biological matrices—which yields insufficient quantities for full characterization—this de novo synthetic route ensures high enantiomeric excess (>99% ee) and structural fidelity, essential for use as a quantitative standard in LC-MS/MS bioanalysis.[1][2]

Chemical Identity and Retrosynthetic Strategy

Target Molecule[1][2][7][8]
  • Common Name: Esreboxetine Metabolite C[1][2][5]

  • Chemical Name: (2S)-2-[(S)-(2-hydroxyphenoxy)(phenyl)methyl]morpholine[1][2]

  • Key Structural Feature: A free phenolic hydroxyl group at the ortho position of the phenoxy ring, replacing the ethyl ether of the parent drug.[2]

Retrosynthetic Logic

Direct de-ethylation of Esreboxetine using strong Lewis acids (e.g., BBr₃) is discouraged due to the lability of the morpholine ring and potential racemization of the benzylic center.[1][2]

Instead, we employ a convergent synthesis strategy. The chiral morpholine core is coupled with a protected phenol (2-(benzyloxy)phenol).[1][2] Subsequent hydrogenolysis removes the benzyl protecting group under mild conditions, preserving the sensitive (S,S) stereocenters.[1][2]

Pathway Visualization[1][2]

G Esreboxetine Esreboxetine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Esreboxetine->CYP3A4 Oxidative Dealkylation MetaboliteC Metabolite C (O-desethyl Phenol) CYP3A4->MetaboliteC Loss of C2H4 Conjugation Glucuronidation (Phase II) MetaboliteC->Conjugation Clearance

Figure 1: Metabolic pathway of Esreboxetine showing the formation of Metabolite C via CYP3A4-mediated O-dealkylation.[1][2]

Experimental Protocol: Synthesis of Metabolite C Standard

Materials and Reagents
  • (S)-2-(Chloro(phenyl)methyl)morpholine-4-carboxylate (Chiral Intermediate A) - Prepared via asymmetric transfer hydrogenation or sourced commercially.[1][2]

  • 2-(Benzyloxy)phenol (Nucleophile)[1][2]

  • Potassium tert-butoxide (t-BuOK) [1][2]

  • Palladium on Carbon (10% Pd/C) [1][2]

  • Solvents: DMF (anhydrous), Methanol, Ethyl Acetate.[1][2]

Step 1: Ether Coupling (Williamson Synthesis)

This step installs the phenoxy ring while maintaining the benzyl protection on the phenol group.[1][2]

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-(benzyloxy)phenol (1.2 eq) in anhydrous DMF (10 mL/g).

  • Deprotonation: Cool to 0°C. Add t-BuOK (1.3 eq) portion-wise under nitrogen atmosphere. Stir for 30 minutes until the solution turns a deep phenoxide color.

  • Coupling: Add a solution of Intermediate A (1.0 eq) in DMF dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2]

  • Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with water and brine to remove DMF.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the O-benzyl protected intermediate .

Step 2: Deprotection (Hydrogenolysis)

This step reveals the Metabolite C phenol without affecting the stereocenters.[1][2]

  • Dissolution: Dissolve the O-benzyl intermediate in Methanol (20 mL/g).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) carefully under argon flow.

  • Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 2–4 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][2]

  • Isolation: Concentrate the filtrate in vacuo to yield crude This compound .

Purification and Isolation Protocol

The crude synthetic product requires high-purity isolation to serve as an analytical standard.[1][2]

Semi-Preparative HPLC Method

Use this method to isolate >99% pure Metabolite C from the crude synthetic mixture.[1][2]

ParameterCondition
Column C18 Prep Column (e.g., Waters XBridge, 19 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 15.0 mL/min
Detection UV @ 272 nm (Phenolic absorption)
Gradient 10% B to 60% B over 20 minutes
Isolation Workflow

Synthesis Start Crude Synthetic Mixture (Step 2 Product) Dissolve Dissolve in Initial Mobile Phase (10% ACN / 90% Water) Start->Dissolve Inject Inject onto Prep-HPLC Dissolve->Inject Collect Collect Peak @ ~12.5 min (Monitor UV 272nm) Inject->Collect Evaporate Rotary Evaporation (Remove ACN) Collect->Evaporate Lyophilize Lyophilize Aqueous Phase Evaporate->Lyophilize Final Metabolite C Standard (White Powder, >99% Purity) Lyophilize->Final

Figure 2: Purification workflow for isolating the reference standard.

Analytical Validation (Self-Validating System)[1][2]

To confirm the identity of the synthesized standard, compare it against the theoretical data for C₁₇H₁₉NO₃ .[2]

Physicochemical Properties Table[1][2]
PropertyValue / Characteristic
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; slightly soluble in water
pKa (Calculated) ~9.8 (Phenolic OH), ~8.5 (Amine)
Mass Spectrometry (LC-MS/MS) Confirmation
  • Ionization: ESI Positive Mode

  • Precursor Ion: [M+H]⁺ = m/z 286.14[1][2]

  • Key Fragment Ions:

    • m/z 176 (Morpholine-benzyl fragment)[1][2]

    • m/z 110 (Hydroxyphenol fragment - Diagnostic for Met C)

Validation Check: The absence of the m/z 138 fragment (characteristic of the ethoxyphenol in parent Esreboxetine) confirms successful de-ethylation [3].[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 127151, Reboxetine. Retrieved from [Link][1][2]

  • Wienkers, L. C., et al. (1999).[1][2] Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition.[1][2][6][7] Retrieved from [Link]

  • Fleishaker, J. C. (2000).[1][2][6] Clinical pharmacokinetics of reboxetine. Clinical Pharmacokinetics. Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of O-desethylreboxetine by LC-MS/MS: A Guide to Internal Standard Selection and Method Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of O-desethylreboxetine, the primary active metabolite of the antidepressant reboxetine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The central focus is the critical role and selection of an appropriate internal standard (IS) to ensure method accuracy, precision, and robustness. We detail the rationale for selecting a stable isotope-labeled (SIL) internal standard, specifically Reboxetine-d5, and provide detailed, field-proven protocols for sample preparation via Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with optimized LC-MS/MS parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

The Imperative for an Internal Standard in Bioanalysis

Quantitative analysis of drug metabolites like O-desethylreboxetine in complex biological matrices such as plasma or serum is fraught with potential variability. Analyte loss during sample processing, fluctuations in instrument injection volume, and unpredictable matrix effects (ion suppression or enhancement) can all compromise data integrity[1][2]. An internal standard is an essential component of a robust bioanalytical method, added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process[3][4]. By calculating the analyte-to-IS peak area ratio, these sources of error can be effectively normalized, ensuring the reliability of the final concentration data[1]. The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose, a process for which the IS is fundamental[3][5].

Selecting the Optimal Internal Standard for O-desethylreboxetine

The choice of an internal standard is one of the most critical decisions in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences similar extraction recovery and ionization response[4][6].

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A stable isotope-labeled version of the analyte is considered the "gold standard" for LC-MS/MS bioanalysis[1][2]. In a SIL-IS, one or more atoms (typically hydrogen, carbon, or nitrogen) are replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N)[1].

  • Causality: Because a SIL-IS is chemically identical to the analyte, it exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency[2][6]. This near-perfect co-elution ensures that both the analyte and the IS are subjected to the exact same matrix effects at the same moment in time, providing the most accurate correction for signal fluctuations[2][6]. Deuterated standards are particularly common and effective[7].

The Alternative: Structural Analog Internal Standards

When a SIL-IS is unavailable, a structural analog may be used. This is a different molecule that is chemically similar to the analyte[4][8].

  • Causality & Risks: While a carefully chosen analog can provide acceptable performance, it will never behave identically to the analyte. Differences in polarity, pKa, and structure can lead to different extraction recoveries and chromatographic separation. Crucially, if the analog does not co-elute with the analyte, it may experience a different degree of ion suppression or enhancement, leading to inaccurate quantification[8]. Furthermore, one must ensure the analog is not a potential metabolite of the parent drug or any co-administered medications[8].

Recommendation for O-desethylreboxetine Analysis

For the simultaneous quantification of O-desethylreboxetine and its parent drug, reboxetine, the ideal internal standard is a deuterated version of the parent drug, Reboxetine-d5 .

  • Justification: Reboxetine-d5 shares the same core structure as both reboxetine and O-desethylreboxetine. Therefore, it will track the extraction behavior and ionization response of both analytes with high fidelity. While a deuterated version of O-desethylreboxetine would also be an excellent choice, Reboxetine-d5 is commercially available and serves to normalize the quantification of both the parent drug and its primary metabolite in a single assay. A published method for various neuropsychotropic drugs includes the mass transitions for Reboxetine-d5, confirming its utility[9].

Experimental Protocols

The following sections provide detailed protocols for sample preparation and LC-MS/MS analysis. All procedures should be performed in a calibrated and well-maintained laboratory environment.

Sample Preparation Workflow

The goal of sample preparation is to isolate the analytes of interest from matrix components like proteins and phospholipids that can interfere with analysis. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable methods.

G cluster_0 Sample Preparation Workflow cluster_1 Option A: Solid-Phase Extraction (SPE) cluster_2 Option B: Liquid-Liquid Extraction (LLE) Sample Plasma/Serum Sample (e.g., 200 µL) Add_IS Spike with Reboxetine-d5 IS Working Solution Sample->Add_IS Precip Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant SPE_Condition 1. Condition & Equilibrate SPE Cartridge Supernatant->SPE_Condition To SPE LLE_Adjust 1. Adjust pH (Alkaline) Supernatant->LLE_Adjust To LLE SPE_Load 2. Load Supernatant SPE_Condition->SPE_Load SPE_Wash 3. Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 4. Elute Analytes SPE_Wash->SPE_Elute Evap Evaporate to Dryness (Nitrogen Stream) SPE_Elute->Evap LLE_Add 2. Add Immiscible Organic Solvent LLE_Adjust->LLE_Add LLE_Extract 3. Vortex & Centrifuge LLE_Add->LLE_Extract LLE_Collect 4. Collect Organic Layer LLE_Extract->LLE_Collect LLE_Collect->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject

Figure 1: General workflow for sample preparation.

Protocol 3.1.1: Solid-Phase Extraction (SPE)

SPE offers high selectivity and produces clean extracts[10]. For basic compounds like reboxetine and its metabolite, a strong cation exchange mixed-mode polymer sorbent is highly effective.

  • Materials:

    • SPE Cartridges (e.g., Mixed-Mode Strong Cation Exchange)

    • SPE Vacuum Manifold

    • Methanol (HPLC Grade)

    • Deionized Water

    • Ammonium Hydroxide

    • Formic Acid

    • Acetonitrile (HPLC Grade)

  • Step-by-Step Method:

    • Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the Reboxetine-d5 IS working solution. Add 400 µL of 0.1% formic acid in water and vortex to mix. This step adjusts pH and dilutes the sample for optimal binding.

    • Condition: Pass 1 mL of methanol through the SPE cartridge[11][12].

    • Equilibrate: Pass 1 mL of deionized water through the cartridge[11][12]. Do not allow the sorbent bed to dry.

    • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min)[11][12].

    • Wash:

      • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge under vacuum for 2-5 minutes.

    • Elute: Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge interaction, releasing the analytes[11][12].

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) for injection.

Protocol 3.1.2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids[13][14].

  • Materials:

    • Microcentrifuge tubes (1.5 mL)

    • Extraction Solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate)

    • Ammonium Hydroxide or Sodium Carbonate solution (e.g., 1 M)

  • Step-by-Step Method:

    • Sample Preparation: To 200 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the Reboxetine-d5 IS working solution.

    • Alkalinization: Add 50 µL of 1 M sodium carbonate to raise the pH > 9. This deprotonates the amine groups on the analytes, making them less water-soluble and more soluble in the organic solvent.

    • Extraction: Add 1 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase[14].

    • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

    • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) for injection.

LC-MS/MS Analysis

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity. Ionization is achieved via Electrospray Ionization (ESI) in positive mode.

Table 1: Illustrative LC-MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Ionization Mode
O-desethylreboxetine 286.2 176.1 50 25 ESI+
Reboxetine 314.3 176.1 50 22 ESI+
Reboxetine-d5 (IS) 319.3 176.1 50 22 ESI+

Note: Collision energy values are instrument-dependent and require optimization. The product ion m/z 176.1 corresponds to a key stable fragment of the reboxetine core structure[9]. The precursor for O-desethylreboxetine is calculated based on the loss of an ethyl group (C₂H₄) from reboxetine.

Table 2: Suggested Chromatographic Conditions

Parameter Condition
LC System UPLC or HPLC system capable of binary gradients
Column C18 or Biphenyl, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 4 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 40°C

| Injection Vol. | 5 µL |

Method Validation Principles

A developed bioanalytical method is not trustworthy until it is fully validated according to regulatory guidelines such as the ICH M10[3]. This process demonstrates that the method is suitable for its intended purpose. Key validation experiments include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and IS.

  • Calibration Curve: Assessing the linearity, range, and accuracy of the standard curve.

  • Accuracy and Precision: Determining the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision) for quality control samples at multiple concentrations (LQC, MQC, HQC).

  • Matrix Effect: Evaluating the impact of ion suppression or enhancement from different sources of biological matrix.

  • Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

The successful quantification of O-desethylreboxetine by LC-MS/MS is critically dependent on a well-developed and validated bioanalytical method. The use of a stable isotope-labeled internal standard, such as Reboxetine-d5, is paramount for compensating for experimental variability and ensuring the highest level of data integrity. The provided SPE and LLE protocols offer robust and reliable options for sample clean-up, which, when coupled with the optimized LC-MS/MS parameters, form a solid foundation for accurate and precise analysis in a regulated research environment.

References

  • N.V. Rama Rao, K.N.V. Prasad, K.R. B. Shankar, P. P. Kumar, K.V. Ramana, G.D. R. Kumar (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Chromatography B, 869(1-2), 105-112. [Link]

  • Shimadzu Scientific US (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Scheijen, J. L. J. M., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(11), 1493-1499. [Link]

  • Reddit r/massspectrometry Community (2023). Understanding Internal standards and how to choose them. Reddit. [Link]

  • De Meulder, B., et al. (2003). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis. Journal of Chromatography B, 793(2), 277-290. [Link]

  • European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]

  • Mandrioli, R., et al. (2009). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Journal of Chromatography B, 877(28), 3411-3418. [Link]

  • AptoChem (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • UC Davis ChemTips (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube. [Link]

  • Xiong, Y., et al. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]

  • HSC Chemistry (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Professor Dave Explains (2022). Liquid-Liquid Extraction. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • World Health Organization (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Phenomenex (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Columbia University (n.d.). solid-liquid extraction. [Link]

  • Gashi, M. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]

  • Adamska, A., et al. (2023). Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). Molecules, 28(5), 2174. [Link]

  • Mischnick, P., et al. (2001). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Journal of Mass Spectrometry, 36(9), 1024-1031. [Link]

  • ICH (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • LCGC International (2012). Understanding and Improving Solid-Phase Extraction. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Agilent Technologies (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • University of Arizona (n.d.). Interpretation of mass spectra. [Link]

  • de Castro, A., et al. (2016). Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(16), 4371-4381. [Link]

  • Lee, H. W., et al. (2013). Dispersive liquid-liquid microextraction based on solidification of floating organic droplets followed by high performance liquid chromatography for the determination of duloxetine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 75, 239-244. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Metabolite C in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The accurate quantitation of low-abundance metabolites (designated here as Metabolite C ) in complex biological matrices is a cornerstone of pharmacokinetic (PK) and toxicodynamic profiling. Unlike parent drugs, metabolites often present unique challenges: they may be more polar, isobaric to endogenous interferences, or unstable (e.g., acyl-glucuronides).

This guide provides a rigorous, self-validating workflow to determine the Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) for Metabolite C. It moves beyond generic "dilute-and-shoot" methods, advocating for Solid-Phase Extraction (SPE) to minimize matrix effects—the primary enemy of sensitivity in LC-MS/MS.

Regulatory Alignment

This protocol adheres to the ICH M10 Bioanalytical Method Validation Guideline (adopted by FDA and EMA in 2022/2023), which harmonizes global standards for bioanalysis.

Definitions & Acceptance Criteria

To establish a defensible detection limit, one must distinguish between "seeing" the peak and "trusting" the number.

ParameterDefinitionAcceptance Criteria (ICH M10)
LOD (Limit of Detection)The lowest concentration where the signal is distinguishable from background noise.Signal-to-Noise (S/N) ratio ≥ 3:1. Note: Data is qualitative only.
LLOQ (Lower Limit of Quantitation)The lowest concentration that can be quantified with acceptable precision and accuracy.• Accuracy: ± 20% of nominal.• Precision: CV ≤ 20%.• S/N ratio ≥ 5:1 (Target ≥ 10:1 for robustness).
Selectivity Ability to differentiate Metabolite C from matrix components.Response in blank matrix < 20% of LLOQ response.

Method Development Strategy: Plasma vs. Urine[1]

The choice of matrix dictates the extraction strategy.

  • Human Plasma: High protein content (albumin/globulins) and phospholipids.

    • Risk: Phospholipids cause significant ion suppression in the MS source.

    • Solution: SPE or Hybrid Phospholipid Removal plates.

  • Human Urine: High salt content, variable pH, and variable concentration (hydration state).

    • Risk: Salt deposits on the MS cone; "ion enhancement" due to co-eluting salts.

    • Solution: Dilution followed by SPE; use of Stable Isotope Labeled (SIL) Internal Standards is mandatory to track ionization efficiency.

Workflow Visualization

MethodWorkflow cluster_QC Quality Control Loop Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (SIL-Metabolite C) Sample->IS_Add extraction Sample Extraction (SPE / PPT) IS_Add->extraction LC UHPLC Separation (Reverse Phase) extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (S/N & Regression) MS->Data Data->extraction  If Accuracy > 20%

Figure 1: End-to-end bioanalytical workflow for Metabolite C quantitation. The feedback loop ensures method optimization before validation.

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: We utilize Mixed-Mode Cation Exchange (MCX) SPE. Since Metabolite C is likely a small molecule metabolite (often basic or possessing amine groups), MCX provides a dual wash mechanism (organic and pH) to remove neutral phospholipids and salts, yielding a cleaner extract than protein precipitation.

Materials:

  • Oasis MCX 96-well plate (30 mg) or equivalent.

  • Internal Standard (IS): Deuterated Metabolite C (Metabolite C-d4).

  • Reagents: Formic Acid (FA), Methanol (MeOH), Water, Ammonium Hydroxide (

    
    ).
    

Step-by-Step:

  • Pre-treatment:

    • Plasma:[1][2][3][4][5] Mix 100 µL plasma + 10 µL IS + 100 µL 4%

      
       (acidify to break protein binding).
      
    • Urine: Mix 100 µL urine + 10 µL IS + 100 µL 50 mM Ammonium Acetate (pH 5.0) + 20 µL

      
      -glucuronidase (if measuring total vs. free).
      
  • Conditioning: Wash SPE plate with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (< 5 inHg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/phospholipids; Metabolite C stays bound by charge).

  • Elution: 2 x 250 µL 5%

    
     in Methanol (Releases Metabolite C).
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Protocol B: LC-MS/MS Optimization

Rationale: Sensitivity is defined by the signal-to-noise ratio. We maximize signal via MRM optimization and minimize noise via chromatographic separation of the solvent front.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 High Strength Silica (HSS T3), 1.8 µm, 2.1 x 50 mm (Retains polar metabolites).

Gradient Profile:

Time (min) % Mobile Phase B (MeOH + 0.1% FA) Flow Rate (mL/min) Comment
0.00 5 0.4 Load/Desalt
0.50 5 0.4 Divert to Waste (Salts)
3.00 95 0.4 Elute Metabolite C
4.00 95 0.4 Column Wash

| 4.10 | 5 | 0.4 | Re-equilibrate |

MS/MS Transitions:

  • Quantifier (Quant): Precursor

    
     Most abundant fragment (Used for LLOQ).
    
  • Qualifier (Qual): Precursor

    
     Second most abundant fragment (Used for confirmation).
    
  • Note: Ensure the dwell time is sufficient (e.g., 50ms) to acquire >12 points across the peak at LLOQ.

Protocol C: Determination & Validation of LLOQ

This procedure empirically determines the LLOQ compliant with ICH M10.

Step 1: The Signal-to-Noise Screen
  • Prepare a stock solution of Metabolite C (e.g., 1 mg/mL).

  • Spike blank plasma/urine to create a calibration curve: 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL.

  • Inject samples (n=1).

  • Calculate S/N: Use the "Peak-to-Peak" noise algorithm (region: 2 mins prior to peak).

  • Estimate LOD: Concentration where S/N

    
     3.
    
  • Estimate LLOQ: Concentration where S/N

    
     10.
    
Step 2: The 6-Lot Selectivity & Matrix Effect Confirmation

Rationale: An LLOQ is invalid if matrix interference exists.

  • Obtain blank matrix from 6 individual donors (to account for biological variability).

  • Analyze double blanks (no analyte, no IS) and blanks (IS only).

  • Acceptance: Interference at Metabolite C retention time must be < 20% of the estimated LLOQ response.

Step 3: Precision & Accuracy Confirmation (The "Proof")
  • Prepare 5 replicates at the estimated LLOQ concentration.

  • Analyze in a single run.

  • Calculation:

    • Mean Concentration must be within ±20% of nominal.

    • %CV (Standard Deviation / Mean * 100) must be ≤ 20%.

Matrix Effect Decision Tree

MatrixEffect Start Calculate Matrix Factor (MF) (Peak Area Spiked / Peak Area Solvent) CheckMF Is MF between 0.85 and 1.15? Start->CheckMF Pass Matrix Effect Negligible Proceed to Validation CheckMF->Pass Yes Fail Significant Matrix Effect CheckMF->Fail No IS_Check Does IS-normalized MF correct the drift? Fail->IS_Check Pass_IS Acceptable (IS Corrected) IS_Check->Pass_IS Yes Fail_IS Redesign Extraction (Switch PPT -> SPE) IS_Check->Fail_IS No

Figure 2: Decision tree for assessing and mitigating matrix effects during LLOQ establishment.

Troubleshooting Low Sensitivity

If the LLOQ is insufficient for the clinical need (e.g., PK curve drops below detection):

  • Increase Injection Volume: Move from 2 µL to 10-20 µL. Warning: This may increase matrix suppression.

  • Summation of Transitions: If fragmentation is extensive, sum the intensities of two MRM transitions to boost signal (ensure selectivity is maintained).

  • Micro-flow LC: Switch to 1.0 mm ID columns and lower flow rates (50 µL/min) to increase electrospray ionization efficiency.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4][6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022).[3][4] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Sources

Troubleshooting & Optimization

Improving sensitivity for low-level Esreboxetine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Method Development Guide

To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Bioanalysis Division Subject: Optimizing Detection of Low-Level Esreboxetine and its Polar Metabolites

Introduction: The Sensitivity Paradox

You are likely here because your standard reboxetine assay works for the parent drug, but fails to reliably quantify O-desethyl-esreboxetine or hydroxy-esreboxetine at lower limits of quantitation (LLOQ).

The Core Problem: Esreboxetine (S,S-reboxetine) is a lipophilic base (logP ~3.0), making it easy to extract with liquid-liquid extraction (LLE). However, its CYP3A4-mediated metabolites are significantly more polar. When you optimize for the parent using non-polar solvents (like hexane/ethyl acetate), you inadvertently wash away the metabolites. Furthermore, these metabolites often co-elute with phospholipids, causing severe ion suppression in the MS source.

This guide moves beyond standard protocols to specific, high-sensitivity workflows designed to capture the entire metabolic profile.

Module 1: Sample Preparation (The Foundation)

Q: I see the parent drug clearly, but my metabolite recovery is <10% or highly variable. Why?

Diagnosis: You are likely using Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

  • LLE Failure: Solvents like hexane or MTBE extract the non-polar parent but leave the polar O-desethyl metabolite in the aqueous waste layer.

  • PPT Failure: Protein precipitation leaves phospholipids in the sample. These lipids often co-elute with early-eluting polar metabolites, causing "invisible" matrix suppression.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE Esreboxetine and its metabolites contain a secondary amine (morpholine ring), making them basic (


). A mixed-mode sorbent (Reverse Phase + Strong Cation Exchange) allows you to use a rigorous wash step that removes neutral interferences (lipids) while the analytes remain ionically locked to the sorbent.
Protocol: High-Recovery MCX Extraction
StepSolvent/ActionMechanistic Purpose
1. Pre-treatment Dilute plasma 1:1 with 2% H₃PO₄ (aq).Acidifies sample (

) to ensure analytes are positively charged (protonated).
2. Conditioning 1 mL MeOH, then 1 mL Water.Activates sorbent pores.
3. Load Load pre-treated sample at 1 mL/min.Analytes bind via hydrophobic and ionic interactions.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid.Removes proteins and salts.
5. Wash 2 (Organic) 1 mL Methanol (100%).CRITICAL: Removes neutral lipids and hydrophobic matrix. The charged analytes remain bound by the cation exchange mechanism.
6. Elution 2 x 400 µL 5% NH₄OH in Methanol.High pH (

) neutralizes the amine, breaking the ionic bond and releasing the analytes.
7. Reconstitution Evaporate and reconstitute in Mobile Phase A.Matches initial LC conditions to prevent peak broadening.
Visualizing the Workflow

SPE_Workflow Sample Plasma Sample (Parent + Polar Mets) Acidify Acidify (H3PO4) Protonate Amines Sample->Acidify Prep LLE_Fail LLE/PPT Pathway (Loss of Metabolites) Sample->LLE_Fail Avoid Load Load onto MCX (Cation Exchange) Acidify->Load Bind Wash_Org 100% MeOH Wash (Removes Lipids) Load->Wash_Org Clean Elute Elute (High pH) Neutralize & Release Wash_Org->Elute Recover LCMS LC-MS/MS Analysis Elute->LCMS Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring retention of polar metabolites while removing matrix lipids.

Module 2: Mass Spectrometry Optimization

Q: What are the optimal MRM transitions for Esreboxetine and O-desethylreboxetine?

Technical Insight: Both the parent and the metabolite share the morpholine ring structure. The fragmentation usually cleaves the ether bond or the morpholine ring itself.

  • Parent (Esreboxetine): MW 313.4

    
    
    
    
    
  • Metabolite (O-desethyl): Loss of ethyl group (-28 Da)

    
    
    
    
    

Recommended MRM Table:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Esreboxetine 314.2176.125Quantifier (Morpholine ring)
314.2130.135Qualifier
O-desethyl 286.2176.128Quantifier (Shared fragment)
286.2160.132Qualifier
Reboxetine-d5 (IS) 319.2181.125Internal Standard

Troubleshooting Tip: If you see "crosstalk" or interference, ensure your chromatographic resolution separates the parent from the metabolite, although the mass difference (28 Da) is usually sufficient to prevent isotopic overlap.

Module 3: Chromatographic Separation

Q: My metabolite peak is broad or shows poor sensitivity compared to the parent.

Diagnosis:

  • Dewetting: If you are using a 100% aqueous start on a C18 column to capture the polar metabolite, the phase may be collapsing.

  • Secondary Interactions: The secondary amine interacts with free silanols on the silica surface, causing tailing.

The Solution:

  • Column Choice: Switch to a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides unique selectivity for the aromatic rings in esreboxetine and often separates positional isomers of hydroxy-metabolites better than C18.

  • Mobile Phase: High pH allows for sharper peaks for basic compounds, but low pH is better for positive mode ESI sensitivity.

    • Recommendation:0.1% Formic Acid + 5mM Ammonium Formate (Buffer buffers the pH to prevent shifts during gradient).

Module 4: Troubleshooting Logic

Use this decision tree when sensitivity drops unexpectedly.

Troubleshooting_Logic Start Issue: Low Sensitivity for Metabolites Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Low IS Response Low? Check_IS->IS_Low Yes IS_Normal IS Response Normal? Check_IS->IS_Normal Yes Matrix_Effect Matrix Suppression (Phospholipids?) IS_Low->Matrix_Effect Likely Source_Issue Check MS Source (Temp/Voltage) IS_Low->Source_Issue If clean matrix Recovery_Issue Extraction Recovery Issue IS_Normal->Recovery_Issue Analyte Low Only Action_PostCol Perform Post-Column Infusion Test Matrix_Effect->Action_PostCol Action_SPE Switch to MCX SPE (See Module 1) Recovery_Issue->Action_SPE

Figure 2: Diagnostic logic for isolating sensitivity issues between extraction (recovery) and detection (suppression).

References

  • Fleishaker, J. C. (2000).[1] Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression.[1] Clinical Pharmacokinetics, 39(6), 413-427.

  • Fritze, J., et al. (2025). Development of the first metabolite-based LC-MSn urine drug screening procedure—exemplified for antidepressants. ResearchGate.[2]

  • Öhman, D., et al. (2003). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Chromatography B, 794(1).

  • Agilent Technologies. (2015).[3] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes.[1] Drug Metabolism and Disposition.

Sources

Minimizing matrix effects in Metabolite C plasma analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Matrix Effects in Metabolite C Plasma Analysis

Introduction: The "Metabolite C" Challenge

Welcome to the Technical Support Center. You are likely here because your analysis of Metabolite C —presumably a polar, early-eluting compound—is suffering from poor reproducibility, signal drift, or sensitivity loss in plasma compared to solvent standards.

In plasma bioanalysis, "Matrix Effects" (ME) are the invisible killer of data integrity. They occur when co-eluting components (phospholipids, salts, proteins) alter the ionization efficiency of your analyte in the mass spectrometer source. For polar metabolites, this is often a "perfect storm": they elute early with salts (suppression) or fall victim to the "wrap-around" effect of phospholipids from previous injections.

This guide prioritizes causality over simple checklists. We will diagnose, clean, separate, and correct.

Module 1: Diagnosis & Visualization

Q: My sensitivity drops in plasma compared to solvent, but I don't see any interfering peaks. Is this a matrix effect?

A: Yes, this is the classic signature of Ion Suppression . You cannot "see" suppression in a standard chromatogram because the interfering agents (like glycerophosphocholines) are often not monitored in your MRM channels.

To confirm this, you must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing where in your chromatogram the suppression occurs.

The PCI Protocol:

  • Setup: Bypass the analytical column with a syringe pump containing your analyte (Metabolite C).

  • Infusion: Infuse Metabolite C at a constant rate into the mobile phase after the column but before the MS source.

  • Injection: Inject a blank extracted plasma sample via the LC.

  • Result: You will see a steady baseline (the infused analyte). Any dip (suppression) or spike (enhancement) in the baseline indicates a matrix effect at that specific retention time.

Workflow Diagram: Post-Column Infusion Setup

PCI_Setup Figure 1: Post-Column Infusion (PCI) schematic for visualizing matrix effects zones. LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction Column->Tee Eluent MS MS/MS Source (Detector) Tee->MS Combined Flow Syringe Syringe Pump (Metabolite C Std) Syringe->Tee Constant Infusion

Module 2: Quantification (Regulatory Compliance)

Q: Visualizing is great, but how do I quantify this for my validation report (FDA/EMA)?

A: You must calculate the Matrix Factor (MF) .[1][2][3][4] Both FDA and EMA guidelines require you to demonstrate that matrix effects are consistent across different lots of plasma.

The Matuszewski Method (Standard Line Slope): The most robust way to assess this is by comparing the slopes of calibration curves.

  • Set A: Standards in neat solvent.

  • Set B: Standards spiked into extracted blank matrix (post-extraction spike).

Calculations:





Acceptance Criteria (EMA/FDA): The Coefficient of Variation (CV) of the IS-Normalized Matrix Factor calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be ≤ 15% .

Module 3: Sample Preparation (The First Line of Defense)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?

A: For "Metabolite C," likely no . PPT removes proteins but leaves behind >99% of phospholipids . These lipids accumulate on your column and cause erratic suppression.

Recommendation: If your analyte is polar, switch to Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) .

Data Comparison: Cleanup Efficiency

MethodProtein RemovalPhospholipid RemovalComplexityBest For
Protein Precipitation (PPT) High (>98%)Very Low (<10%) LowStable, lipophilic drugs (if gradient is long).
Phospholipid Removal (PLR) High (>99%)High (>95%) Low (Pass-through)Metabolite C (Polar compounds needing high throughput).
Solid Phase Extraction (SPE) High (>99%)Very High (>99%) HighTrace analysis requiring concentration.
Liquid-Liquid Extraction (LLE) High (>99%)High (>99%)MediumNon-polar drugs (Often poor recovery for polar metabolites).

Decision Tree: Selecting the Right Prep

SamplePrep_Decision Figure 2: Decision logic for upgrading sample preparation from simple precipitation. Start Start: Matrix Effect Detected? IsPolar Is Metabolite C Polar? Start->IsPolar PPT_Fail PPT is insufficient. (Phospholipids remain) IsPolar->PPT_Fail Yes LLE_Route Try Liquid-Liquid Extraction (LLE) IsPolar->LLE_Route No (Lipophilic) PLR_Route Try Phospholipid Removal (PLR) Plates PPT_Fail->PLR_Route High Throughput Needed SPE_Route Try Mixed-Mode SPE (MCX/MAX) PPT_Fail->SPE_Route High Sensitivity Needed Check_Rec Is Recovery > 50%? PLR_Route->Check_Rec SPE_Route->Check_Rec LLE_Route->Check_Rec Check_Rec->SPE_Route No (Optimize SPE) Validation Proceed to Validation Check_Rec->Validation Yes

Module 4: Chromatography Solutions

Q: I see "ghost peaks" or suppression in runs where I injected a blank. Why?

A: This is the "Wrap-Around Effect." Phospholipids are very hydrophobic. In a standard Reverse Phase (C18) run, they may not elute until the high-organic wash step. If your gradient cycle is too short, the phospholipids from Injection 1 might elute during the acquisition window of Injection 2 or 3 .

The Fix:

  • Extend the Wash: Ensure your gradient holds at 95-100% Organic (B) for at least 2-3 column volumes.

  • The "Phospholipid Valley": Metabolite C (polar) elutes early (0.5 - 1.5 min). Phospholipids elute late (4.0 - 6.0 min). Ensure your analyte elutes before the phospholipid rise.

  • Column Choice: If Metabolite C is too polar and elutes in the void volume (with salts), switch to a HILIC column or a Polar-Embedded C18 to increase retention (k' > 2).

Module 5: Internal Standards (The Correction)

Q: Can I use a structural analog as an Internal Standard?

A: Avoid this if possible. An analog is chemically similar but has a different retention time.

  • If Metabolite C elutes at 1.2 min (suppression zone A).

  • And Analog IS elutes at 1.4 min (suppression zone B).

  • The MS source experiences different suppression loads at those two times. The IS will not compensate for the loss of Metabolite C signal.

The Solution: Stable Isotope Labeled IS (SIL-IS) You must use a deuterated (


) or Carbon-13 (

) labeled version of Metabolite C.
  • Why? It co-elutes perfectly with the analyte.

  • Result: It experiences the exact same matrix effect. If the analyte is suppressed by 50%, the IS is suppressed by 50%. The Ratio (Analyte/IS) remains constant.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7] U.S. Food and Drug Administration.[1][5][6][7]

  • EMA (2011). Guideline on bioanalytical method validation.[6] European Medicines Agency.[1][2][5]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2014). Matrix effects in metabolite quantification... the impact of phospholipid removal.[8] Bioanalysis.

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis.[4][9] Journal of Chromatography B.

Sources

Technical Support Center: O-desethylesreboxetine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for bioanalytical scientists. It assumes a professional understanding of LC-MS/MS and GLP (Good Laboratory Practice) regulations.

Ticket Category: Bioanalytical Method Validation (BMV) | Molecule Class: Morpholine Derivative (Metabolite) Applicable Guidelines: ICH M10, FDA BMV (2018)

🟢 Part 1: Critical Stability Profile (The "Why")

Executive Summary for the Analyst: O-desethylesreboxetine (O-desethylreboxetine) is the primary active metabolite of Esreboxetine (and racemic Reboxetine). Chemically, it is a morpholine derivative formed via CYP3A4-mediated O-dealkylation. While the parent compound (Reboxetine) demonstrates robust stability in frozen plasma (-20°C and -70°C), the metabolite introduces a free phenolic hydroxyl group (after removing the ethyl chain) and a secondary amine.

Chemical Risk Factors in Frozen Storage:

  • Phenolic Oxidation: The exposed phenol group makes the metabolite more susceptible to oxidative degradation than the parent ether.

  • Adsorption: Secondary amines can exhibit non-specific binding to untreated polypropylene surfaces, particularly at low concentrations (<5 ng/mL) after multiple freeze-thaw cycles.

  • Enzymatic Hydrolysis: If the metabolite is present as a glucuronide conjugate in plasma, "deconjugation" during improper thawing or storage can artificially inflate the concentration of the free metabolite (O-desethylesreboxetine).

🟡 Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: My QC samples for O-desethylesreboxetine are recovering -25% lower than nominal after 30 days at -20°C. Is the molecule unstable?

Diagnosis: Likely Adsorption or Precipitation , not chemical degradation.

Root Cause Analysis:

  • The "Cold Wall" Effect: At -20°C, plasma proteins can precipitate. If the metabolite binds to these proteins or the container walls (due to the secondary amine), it precipitates out of solution.

  • Container Type: Are you using standard polypropylene?

Corrective Action:

  • Thawing Protocol: Ensure samples are thawed completely at room temperature and vortexed vigorously for at least 30 seconds to resolubilize any adsorbed analyte.

  • Acidification: Add 1% Formic Acid to the plasma aliquots before freezing. This keeps the amine protonated (

    
    ), reducing adsorption to plastic surfaces.
    
  • Temperature Switch: Move long-term storage to -70°C/-80°C. The "eutectic point" of plasma is around -23°C; storage at -20°C allows micro-pockets of unfrozen liquid where degradation reactions concentrate.

Q2: I see a secondary peak eluting just before O-desethylesreboxetine in stored samples, but not in fresh standards.

Diagnosis: N-Oxide Formation .

Root Cause Analysis: Morpholine rings are susceptible to N-oxidation. While less common in frozen storage, this can occur if the samples were exposed to light or oxidizing agents (peroxides in low-quality plastic tubes) prior to freezing.

Corrective Action:

  • Check MS Transitions: N-oxides often fragment back to the parent ion in the source. Monitor the +16 Da mass shift transition to confirm.

  • Antioxidants: If confirmed, validate the addition of Ascorbic Acid (0.1%) to the plasma harvest.

Q3: Can I use the same stability data for Esreboxetine to support O-desethylesreboxetine?

Strictly NO. Per ICH M10 Guidelines , stability must be determined for each analyte quantified. A metabolite with a free phenol group has a different degradation pathway (oxidation/conjugation) than the ether-protected parent. You must perform independent Freeze-Thaw (F/T) and Long-Term Stability (LTS) experiments.

🔵 Part 3: Validated Experimental Protocols

Protocol A: Freeze-Thaw (F/T) Stability Assessment

Objective: Validate stability over 3 cycles (minimum) to cover sample re-analysis scenarios.

Reagents:

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Analyte: O-desethylesreboxetine Reference Standard.

Workflow:

  • Preparation: Spike plasma to create Low QC (LQC, ~3x LLOQ) and High QC (HQC, ~80% ULOQ).

  • Aliquot: Dispense into

    
     tubes per level.
    
  • Cycle 1: Freeze at -20°C (or -70°C) for

    
     hours.
    
  • Thaw: Thaw unassisted at room temperature. Vortex 1 min.

  • Refreeze: Return to freezer for

    
     hours.
    
  • Repeat: Perform for a total of 3 cycles.

  • Analysis: Extract F/T samples alongside Freshly Spiked calibration standards and QCs.

Acceptance Criteria (ICH M10):

  • The %Accuracy (Mean Concentration / Nominal) must be within ±15% .

  • The %CV of the replicates must be ≤15% .[1]

Protocol B: Long-Term Frozen Stability (LTS)

Objective: Establish shelf-life for study samples.[2][3]

Workflow:

  • Day 0: Prepare a large batch of LQC and HQC. Analyze 3 replicates immediately to establish the "T0" baseline.

  • Storage: Store the remaining aliquots at the intended study temperature (e.g., -20°C and/or -70°C).

  • Timepoints: Pull samples at 1 month, 3 months, 6 months, and 12 months.

  • Analysis:

    • Crucial Step: You must prepare a Fresh Calibration Curve on the day of analysis. Do not compare against a stored frozen curve.

    • Compare the stored QC concentration against the fresh curve.

Data Presentation Table (Example):

TimepointStorage TempMean Conc. (ng/mL)% Change vs NominalPass/Fail
T0 (Baseline) N/A15.20.0%Pass
1 Month -20°C14.8-2.6%Pass
3 Months -20°C13.9-8.5%Pass
6 Months -20°C11.1-26.9%FAIL
6 Months -70°C14.9-1.9%Pass

Interpretation: If -20°C fails at 6 months (as shown in the hypothetical data above), all study samples older than 3 months must be rejected or the stability limit set to 3 months.

🟣 Part 4: Visualization & Logic Flows

Diagram 1: Stability Testing Decision Tree (ICH M10 Compliant)

This workflow guides the scientist through the mandatory stability experiments required for regulatory submission.

StabilityWorkflow cluster_experiments Required Stability Experiments Start Start: Method Validation (O-desethylesreboxetine) Spike Spike Plasma QCs (Low & High Levels) Start->Spike FT Freeze-Thaw (F/T) Min 3 Cycles >12h freezing per cycle Spike->FT ST Short-Term (Benchtop) 4-24 hours at Room Temp Spike->ST LT Long-Term (LTS) -20°C vs -70°C Duration > Study Sample Age Spike->LT Analysis Analyze vs. FRESH Calibration Curve FT->Analysis ST->Analysis LT->Analysis Calc Calculate % Deviation ((Meas - Nom) / Nom) * 100 Analysis->Calc Decision Is Deviation within ±15%? Calc->Decision Pass Stability Validated Proceed to Sample Analysis Decision->Pass Yes Fail Stability Failed Investigate Root Cause Decision->Fail No

Caption: Workflow for validating metabolite stability per ICH M10 guidelines. All comparisons must be made against fresh standards.

Diagram 2: Troubleshooting "Low Recovery" in Frozen Samples

A diagnostic flow for when stability samples fail.

Troubleshooting Issue Issue: Low Recovery in Frozen Samples Check1 Is Internal Standard (IS) response also low? Issue->Check1 Yes1 Matrix Effect / Ion Suppression (Phospholipids?) Check1->Yes1 Yes No1 Specific Analyte Loss Check1->No1 No Check2 Check Container Type (Glass vs PP) No1->Check2 Glass Adsorption to Glass (Switch to PP) Check2->Glass Glass Used PP Check pH / Solubility Check2->PP PP Used Action1 Add 1% Formic Acid to Plasma before freezing PP->Action1 Action2 Vortex >1 min after thawing PP->Action2

Caption: Diagnostic logic for resolving low recovery issues specific to morpholine derivatives in frozen plasma.

📚 References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][4][5]

  • Öhman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2003). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Chromatography B, 794(2), 257-267.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][6]

  • Wienkers, L. C., et al. (1999). Metabolism of reboxetine by CYP3A4.[7] Drug Metabolism and Disposition.[8][9] (Provides context on the O-dealkylation pathway).

Sources

Technical Support Center: Esreboxetine & Metabolite Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Co-elution of Esreboxetine and Metabolite C Document ID: TS-LCMS-ESR-001 Status: Active Last Updated: 2025-05-15

Executive Summary

This guide addresses the critical separation challenge between Esreboxetine (the S,S-enantiomer of reboxetine) and its polar interference, designated here as Metabolite C (likely O-desethylreboxetine or a hydroxylated analog).

Esreboxetine contains a morpholine ring (secondary amine) and an ethoxy-phenoxy moiety.[1][2] The co-elution usually stems from two factors:

  • Silanol Interaction: At low pH, the protonated amine interacts with free silanols, causing peak tailing that merges with the metabolite.

  • Insufficient Selectivity: Standard C18 columns often fail to discriminate between the parent drug and the desethyl-metabolite due to similar hydrophobicity profiles in acidic conditions.

Part 1: Diagnostic Workflow

Before altering chemistry, confirm the nature of the co-elution using this logic flow.

TroubleshootingFlow Start ISSUE: Co-elution Observed CheckIsobaric 1. Check Mass Spectrum Are parent masses identical? Start->CheckIsobaric IsobaricYes Isobaric Interference (Stereoisomer or Source Frag?) CheckIsobaric->IsobaricYes Yes IsobaricNo Different Masses (True Chemical Co-elution) CheckIsobaric->IsobaricNo No SourceFrag Check Source Fragmentation (Metabolite losing group in source?) IsobaricYes->SourceFrag ChemSep 2. Modify Chromatography IsobaricNo->ChemSep OptimizeMRM Optimize MRM Transitions Select unique fragment ions SourceFrag->OptimizeMRM StepA Step A: Switch to High pH (Ammonium Bicarbonate) ChemSep->StepA StepB Step B: Change Selectivity (Phenyl-Hexyl Column) StepA->StepB If resolution < 1.5

Figure 1: Decision matrix for diagnosing and resolving co-elution issues in LC-MS/MS analysis of amine-based drugs.

Part 2: Troubleshooting FAQs

Q1: Why does Esreboxetine tail significantly on my C18 column at pH 3.0?

The Science: Esreboxetine is a secondary amine with a pKa of approximately 9.7. At pH 3.0 (formic acid), it is fully protonated (


). Traditional C18 silica columns have residual silanol groups (

) that deprotonate to

above pH 3.5-4.0. However, even at lower pH, "hot" acidic silanols can interact ionically with the positively charged Esreboxetine, causing "cation exchange" retention. This results in peak tailing, which masks the earlier eluting Metabolite C.

The Fix:

  • High pH Strategy: Switch mobile phase B to 10mM Ammonium Bicarbonate (pH 10) . This neutralizes the Esreboxetine amine, eliminating ionic interaction with silanols and purely driving retention via hydrophobicity.

  • Charged Surface Hybrid (CSH) Columns: If you must stay at low pH, use a column with a positively charged surface (e.g., Waters CSH or Phenomenex Kinetex PS C18) to repel the protonated amine.

Q2: I switched to High pH, but they still co-elute. What now?

The Science: If pH adjustment fixes the peak shape but not the separation, you have a **selectivity ($ \alpha


 N $) problem. Esreboxetine and Metabolite C (likely O-desethyl) share a very similar hydrophobic backbone. A standard C18 column interacts primarily through Van der Waals forces, which may not be enough to discriminate them.

The Fix: Switch to a Phenyl-Hexyl stationary phase.[3]

  • Mechanism: Esreboxetine contains two aromatic rings. Phenyl-Hexyl columns engage in

    
     interactions with these rings.[3] The metabolite, often having lost an ethyl group or gained a hydroxyl, will have a disrupted electron cloud or different steric access to the phenyl phase, resulting in a distinct shift in retention time compared to C18.
    
Q3: Could "Metabolite C" be an in-source fragment?

The Science: Yes. If Metabolite C is a glucuronide conjugate of Esreboxetine, it can be thermally labile. In the hot ESI source, the glucuronide moiety may cleave off, leaving the parent mass (


 314). If the glucuronide (Metabolite C) co-elutes with the parent, you will see a peak in the parent channel that is actually the metabolite falling apart.

The Test: Inject a pure standard of Esreboxetine. If you only see one peak, your standard is pure. If you inject a patient sample and see a "shoulder" or double peak in the parent channel, monitor the specific transition for the glucuronide (e.g., Parent + 176 Da). If the glucuronide elutes at the exact time as your "interference," you have in-source fragmentation. You must chromatographically separate them.

Part 3: Validated Experimental Protocols

Protocol A: The "Silver Bullet" Method (High pH + Phenyl-Hexyl)

This method utilizes orthogonal selectivity (


 interactions) combined with pH control to maximize resolution (

).

Mobile Phase Preparation:

  • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • MP B: 100% Acetonitrile (LC-MS Grade).

Instrument Parameters:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or Waters XBridge Phenyl (2.1 x 50 mm).

  • Flow Rate: 0.5 mL/min.

  • Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
0.5020%Begin Gradient
3.5070%Elution of Esreboxetine
3.6095%Wash
4.5095%Wash Hold
4.6020%Re-equilibration
6.0020%End Run
Protocol B: Low pH Alternative (If High pH is not possible)

If your lab restricts high pH use (e.g., silica dissolution concerns on older columns), use this modified low pH method.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid).

  • MP A: 0.1% Formic Acid in Water.[3][4]

  • MP B: Methanol (Methanol provides different selectivity than ACN for Phenyl/Amine compounds).

  • Note: Methanol increases pressure; ensure system capability.

Part 4: Data Summary & Comparison

ParameterLow pH (Formic Acid)High pH (Ammonium Bicarb)Recommendation
Analyte State Protonated (

)
Neutral (

)
High pH
Peak Shape Prone to tailing (Silanol interaction)Sharp, GaussianHigh pH
Retention Lower (more polar due to charge)Higher (more hydrophobic)High pH
Sensitivity High (ESI+ prefers ions)High (Ammonium buffer aids desolvation)Equal
Column Life ExcellentReduced on standard silicaUse Hybrid Silica (Ethylene Bridged)

References

  • Development of an LC-MS/MS Method for Quantification of Sapitinib... (General LC-MS Method Validation Standards). MDPI. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Notes. Available at: [Link]

  • Enantioseparation of the antidepressant reboxetine. Journal of Chromatography A. Available at: [Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations. HALO Columns Technical Report. Available at: [Link][5]

  • Esreboxetine (Compound Summary). PubChem. Available at: [Link][1][6]

Sources

Troubleshooting recovery rates in Metabolite C extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolite C Extraction & Recovery

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Recovery Rates in Biological Matrices (LC-MS/MS)

Introduction: The "Recovery" Misconception

Welcome. If you are here, you are likely seeing low or inconsistent peak areas for "Metabolite C" in your bioanalytical assays.

As a Senior Application Scientist, I often see researchers conflate Recovery (RE) with Matrix Effects (ME) . Before you re-develop your entire Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method, you must mathematically distinguish whether you are losing the analyte during sample prep (True Recovery) or if the mass spectrometer is being blinded by interferences (Ion Suppression).

This guide prioritizes the Matuszewski Strategy to diagnose the root cause, followed by specific remedial protocols.

Module 1: The Diagnostic Workflow (Triage)

Q: How do I know if my low signal is due to poor extraction or ion suppression?

A: You cannot determine this from a single injection. You must perform a "Pre- vs. Post-Extraction Spike" experiment. This is the industry-standard approach defined by Matuszewski et al. (2003).

The Protocol: Prepare three sets of samples (


 replicates each) at a single concentration (e.g., Low QC).
  • Set A (Neat Standard): Analyte spiked into pure mobile phase/solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the final eluate.

  • Set C (Pre-Extraction Spike): Analyte spiked into biological matrix, then extracted.

The Calculation:

ParameterFormulaInterpretation
Matrix Effect (ME)

< 85%: Ion Suppression (Signal killed by matrix).> 115%: Ion Enhancement.~100%: Clean matrix.
True Recovery (RE)

< 50%: Extraction issue. The analyte is lost during load/wash/elute steps.High Variability: Inconsistent pipetting or SPE breakthrough.
Process Efficiency (PE)

The overall yield. A combination of ME and RE.

Visual Logic: The Matuszewski Triad

Matuszewski_Diagnosis Start Low Signal Observed Calc_ME Calculate Matrix Effect (ME) (Post-Spike / Neat) Start->Calc_ME Calc_RE Calculate Recovery (RE) (Pre-Spike / Post-Spike) Start->Calc_RE Decision_ME Is ME < 85%? Calc_ME->Decision_ME Decision_RE Is RE < 50%? Calc_RE->Decision_RE Result_Suppression Issue: Ion Suppression Action: Clean up matrix (Phospholipids) Decision_ME->Result_Suppression Yes Result_Both Issue: Critical Failure Action: Redesign Method Decision_ME->Result_Both Yes (AND RE is Low) Result_Loss Issue: Extraction Loss Action: Optimize pH/Solvent Decision_RE->Result_Loss Yes

Figure 1: Diagnostic logic flow to distinguish between matrix effects and true recovery losses.

Module 2: Troubleshooting True Recovery (RE)

Q: My Matrix Effect is negligible (95-105%), but my Recovery is consistently low (<40%). Where is Metabolite C going?

A: If RE is low but consistent, your chemistry is mismatched. Metabolite C is either not binding to the extraction phase (Breakthrough) or it is binding too tightly and not eluting.

Scenario A: Solid Phase Extraction (SPE) Issues

1. The Breakthrough Check (Analyte lost in Load/Wash)

  • Cause: The wash solvent is too strong, or the sample pH is ionizing the analyte, making it water-soluble rather than sorbent-philic.

  • Fix: Collect the "Load" and "Wash" waste steps and inject them into the LC-MS. If Metabolite C is found there:

    • Weak Ion Exchange: Ensure pH is 2 units away from the pKa to keep the analyte charged (if using MCX/MAX).

    • Reversed Phase (HLB/C18): Ensure pH neutralizes the analyte (make it hydrophobic).

2. The Elution Block (Analyte stuck on cartridge)

  • Cause: Elution solvent is too weak or volume is insufficient.[1]

  • Fix:

    • Increase organic strength (e.g., switch from Methanol to Acetonitrile).

    • The "Soak" Step: Pause the vacuum for 1 minute after applying elution solvent to allow diffusion into the pores.

Scenario B: Liquid-Liquid Extraction (LLE) Issues

Q: I am using LLE with MTBE, but recovery is 30%. Why?

A: This is almost always a pH vs. LogD issue.

  • The Science: LLE relies on the analyte preferring the organic layer. This only happens if Metabolite C is in its neutral form.

  • The Protocol:

    • Determine the pKa of Metabolite C.

    • Adjust the aqueous sample pH to pKa ± 2 (Rule of Thumb: Acidic analytes

      
       Low pH; Basic analytes 
      
      
      
      High pH).
    • Salting Out: Add 100 µL of saturated NaCl to the sample before extraction. This increases the ionic strength of the water, forcing the organic metabolite into the organic layer.

Solvent Selection Matrix for LLE:

Analyte PolarityRecommended SolventNotes
Non-Polar Hexane, HeptaneVery selective, clean extracts, but poor recovery for polar metabolites.
Moderately Polar MTBE, Ethyl AcetateGold Standard. Good balance of recovery and cleanliness.
Polar Dichloromethane (DCM)High recovery but extracts many matrix interferences (lipids).

Module 3: Troubleshooting High Variability (RSD > 15%)

Q: My mean recovery is acceptable (70%), but my RSD is 25%. Why is it so variable?

A: High variability suggests a physical processing error or instability, not a chemical mismatch.

1. Non-Specific Binding (NSB)

  • Symptom: Recovery is lower at low concentrations (LLOQ) than at high concentrations (HQC).

  • Mechanism: Metabolite C sticks to the plastic walls of the well plate or pipette tips.

  • Fix:

    • Switch to Low-Bind Polypropylene plates.

    • Add 0.1% BSA or 0.05% Tween-20 to the sample prior to extraction to block binding sites.

    • Glass vs. Plastic: If Metabolite C is highly lipophilic, it may adsorb to plastic. Use silanized glass vials.

2. Evaporation Inconsistency

  • Symptom: Internal Standard (IS) response varies wildly.

  • Fix: If using Nitrogen blow-down, ensure the gas flow is even across all needles. "Splash back" during high-flow evaporation is a common source of analyte loss.

Module 4: Matrix Effects (Phospholipids)

Q: I confirmed Ion Suppression (ME < 50%). How do I clean the sample?

A: Phospholipids (Glycerophosphocholines) are the primary cause of suppression in plasma/serum. They elute late in the gradient and can suppress the next injection.

Visual Workflow: Phospholipid Removal

Phospholipid_Removal Sample Plasma Sample PPT Protein Precip (Acetonitrile) Sample->PPT PLR Phospholipid Removal Plate (e.g., Ostro/Hybrid) Sample->PLR Better SPE SPE (MCX/MAX) Sample->SPE Best Result_PPT Dirty Extract (High Suppression) PPT->Result_PPT Standard Method Result_Clean Clean Extract (High Sensitivity) PLR->Result_Clean SPE->Result_Clean

Figure 2: Hierarchy of cleanup methods. Standard Protein Precipitation (PPT) often fails to remove phospholipids.

Corrective Actions:

  • Chromatographic Divert: Divert the first 1-2 minutes of the LC run to waste to avoid salts. Ramp the gradient to 100% Organic at the end of the run and hold for 2 minutes to wash off lipids.

  • Switch Techniques: If PPT is failing, move to SLE (Supported Liquid Extraction) . It mimics LLE but is automatable and removes phospholipids effectively.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.

Sources

Technical Support Center: Reducing Ion Suppression in Reboxetine Analog Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Ion Suppression for Morpholine-Based Antidepressants (Reboxetine Analogs)

Introduction: The "Invisible" Matrix Problem

Welcome to the advanced support hub. If you are analyzing reboxetine or its structural analogs (typically possessing a morpholine ring and an ethoxy-phenoxy ether linkage), you are dealing with lipophilic basic amines (pKa ~8.1–9.0).

These molecules present a specific "perfect storm" for ion suppression in LC-MS/MS:

  • Retention Overlap: They often co-elute with endogenous phospholipids (GPChos) on standard C18 columns.

  • Charge Competition: In positive ESI (+ESI), the abundance of matrix cations (Na+, K+, and protonated amines from the matrix) competes with your analyte for surface charge on the electrospray droplet.

  • Carryover: Their lipophilicity leads to accumulation on the column, causing "ghost" suppression in subsequent runs.

This guide moves beyond basic "dilute and shoot" advice to provide a mechanistic, self-validating workflow.

Module 1: Diagnostic Protocols (Is it really suppression?)

Before changing your chemistry, you must map the suppression zone. Do not rely solely on internal standards (IS) to correct suppression; if suppression exceeds 50%, your Limit of Quantitation (LOQ) is compromised regardless of IS correction.

Protocol A: Post-Column Infusion (The "Bonfiglio" Method)

The Gold Standard for visualizing matrix effects spatially.

The Concept: You infuse a constant flow of your analyte into the MS source while injecting a blank extracted matrix sample via the LC column.[1] Any dip in the constant baseline indicates suppression; any rise indicates enhancement.

Step-by-Step:

  • Setup: Tee your syringe pump into the LC effluent before it enters the MS source.

  • Infusate: Prepare Reboxetine (or analog) at ~100 ng/mL in mobile phase. Set syringe pump to 10 µL/min.

  • LC Method: Run your standard gradient.

  • Injection: Inject a blank plasma extract (prepared via your current method).

  • Analysis: Monitor the MRM of your analyte.

    • Flat Line: No matrix effect.

    • Negative Peak (Dip): Ion suppression.[2][3]

    • Positive Peak: Ion enhancement.

Visualization:

PostColumnInfusion cluster_legend Signal Output LC LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee MS Mass Spectrometer (ESI Source) Tee->MS Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Signal Baseline Drop = Suppression Baseline Rise = Enhancement

Caption: Schematic of the Post-Column Infusion setup. A dip in the baseline signal at the analyte's retention time confirms matrix interference.

Module 2: Sample Preparation (The Root Cause)

Reboxetine analogs are basic. Protein Precipitation (PPT) is insufficient because it fails to remove phospholipids, which are the primary cause of suppression in this class of drugs.

Decision Matrix: Selecting the Right Cleanup
MethodSuitabilityMechanismWhy?
Protein Precipitation (PPT) 🔴 Avoid SolubilityRemoves proteins but leaves >90% of phospholipids.
Liquid-Liquid Extraction (LLE) 🟡 Good PartitioningHigh pH buffers drive basic analytes into organic solvent (e.g., Hexane/Ethyl Acetate), leaving polar lipids behind.
Mixed-Mode Cation Exchange (MCX) 🟢 Best Ion Exchange + HydrophobicityThe "Wash" step removes neutrals/acids; the "Elute" step releases the basic analyte. Removes >99% phospholipids.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes the basicity of the morpholine nitrogen (pKa ~8-9).

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix Plasma (100 µL) + 4% H3PO4 (100 µL). Acidifying ensures the analyte is charged (protonated).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. Removes proteins/salts.

  • Wash 2 (Organic/Neutral): 1 mL Methanol. CRITICAL STEP: This removes neutral phospholipids and hydrophobic interferences while the analyte remains locked by ionic bond.

  • Elution: 500 µL 5% NH4OH in Methanol. High pH neutralizes the analyte, breaking the ionic bond.

  • Evaporation & Reconstitution: Dry under N2; reconstitute in initial mobile phase.

Self-Validation Step: Always monitor the Phospholipid Transitions in your MS method to verify cleanup efficiency:

  • m/z 184 → 184 (Phosphocholine head group - +ESI)

  • m/z 104 → 104 (Lyso-phosphocholine marker)[4]

Module 3: Chromatographic Strategy (The Spatial Solution)

If sample prep cannot be changed, you must chromatographically resolve the analyte from the suppression zone.

The "Phospholipid Wash" Gradient

Phospholipids often elute strongly on C18 columns. If your gradient stops at 95% B for only 1 minute, lipids may accumulate and elute in the next injection (the "Wrap-Around Effect"), causing random suppression.

Optimized Gradient for Reboxetine Analogs:

  • Column: C18 or Phenyl-Hexyl (Phenyl provides unique selectivity for the aryl rings in reboxetine).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% BFunction
0.005Initial Hold
0.505Load
3.0095Elution of Analyte
3.00 - 5.00 95 Lipid Wash (Crucial)
5.105Re-equilibration
7.005Ready for next inj.

Note: The extended hold at 95% B ensures late-eluting phospholipids are cleared before the column re-equilibrates.

Troubleshooting & FAQ

Q1: My internal standard (IS) response varies by >30% between samples. Is this acceptable? A: No. While the IS ratio (Analyte/IS) corrects for this, high variability indicates the MS is struggling with varying matrix loads.

  • Fix: Check the "Absolute Recovery" (Area of extracted spike / Area of solvent spike). If low (<50%), you have extraction losses. If Recovery is high but Signal is low, you have Ion Suppression.

Q2: I see a "ghost peak" of my analyte in blank samples. A: Reboxetine analogs are "sticky" (lipophilic amines). They bind to glass and silica.

  • Fix 1: Use Polypropylene containers, not glass.

  • Fix 2: Add 0.5% Formic Acid to your needle wash solution to protonate and wash away the basic residue.

Q3: Can I use an analog as an Internal Standard? A: It is risky. An analog (e.g., desethyl-reboxetine) may elute slightly earlier or later than the parent. If the suppression zone is narrow (e.g., a sharp phospholipid peak), the analog might be suppressed while the target is not (or vice versa), leading to incorrect quantification.

  • Recommendation: Always use a stable isotope labeled IS (e.g., Reboxetine-d5) which co-elutes perfectly.

Workflow Visualization: The "Clean" Path

SamplePrepDecision Start Start: Reboxetine Analog Analysis CheckLipids Monitor m/z 184 -> 184 in current method Start->CheckLipids LipidsPresent Are Phospholipids Co-eluting? CheckLipids->LipidsPresent KeepMethod Validate Matrix Factor (Matuszewski Method) LipidsPresent->KeepMethod No ChangePrep Switch Sample Prep LipidsPresent->ChangePrep Yes No No Yes Yes MCX Method A: MCX SPE (Mixed-Mode Cation Exchange) *Removes neutrals & lipids* ChangePrep->MCX Preferred LLE Method B: LLE (Hexane:Ethyl Acetate) *Back-extraction required* ChangePrep->LLE Alternative

Caption: Decision tree for selecting sample preparation based on phospholipid monitoring.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[7] Link

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. Link

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B, 833(2), 219–230. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. Link

Sources

Navigating the Nuances of Mobile Phase pH for Optimal Metabolite C Retention

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chromatographers

Welcome to the technical support center. As a Senior Application Scientist, I've frequently guided researchers through the intricacies of High-Performance Liquid Chromatography (HPLC) method development. A recurring and critical challenge is the optimization of mobile phase pH, especially for ionizable compounds like many metabolites. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive, practical resource for mastering the retention of "Metabolite C," a hypothetical but representative ionizable analyte. We will move beyond rote procedures to explore the underlying principles, ensuring your methods are not only effective but also robust and reproducible.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the role of mobile phase pH in metabolite analysis.

Q1: Why is mobile phase pH so critical for the retention of Metabolite C?

The pH of the mobile phase is a pivotal parameter because it dictates the ionization state of ionizable analytes like Metabolite C.[1][2][3] In reversed-phase HPLC, retention is primarily driven by the analyte's hydrophobicity; neutral, un-ionized molecules are more hydrophobic and thus interact more strongly with the non-polar stationary phase, leading to longer retention times.[4][5] Conversely, the ionized form of a molecule is more polar and will be less retained, eluting from the column more quickly.[6] By carefully controlling the mobile phase pH, we can manipulate the ionization state of Metabolite C to achieve optimal retention and separation from other components in the sample matrix.[7][8]

Q2: What is pKa, and how does it relate to mobile phase pH optimization?

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and un-ionized forms.[5][9] This is a crucial piece of information for method development.[9] To ensure reproducible retention times, it is generally recommended to work at a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of your analyte.[4][10][11] Operating too close to the pKa can lead to peak splitting or shoulders because both the ionized and un-ionized forms of the analyte are present in significant amounts, potentially interacting differently with the stationary phase.[11]

Q3: How do I choose the right buffer for my mobile phase?

A buffer is essential for maintaining a stable mobile phase pH, which is critical for reproducible results.[3][12] The ideal buffer has a pKa value within +/- 1 pH unit of the desired mobile phase pH, as this is the range of its maximum buffering capacity.[11][13] For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are preferred as they will not contaminate the mass spectrometer source.[14] Common non-volatile buffers for UV-based detection include phosphate and citrate.[13] The buffer concentration should be sufficient to control the pH, typically in the range of 10-50 mM.[15]

Q4: Can I simply use an acid like formic acid or trifluoroacetic acid (TFA) to control the pH?

While adding a small amount of acid is a common practice, especially for achieving low pH, it's important to understand that this does not create a true buffer. While acids like formic acid and TFA can effectively lower the pH, they have limited capacity to resist changes in pH.[7] For robust and reproducible methods, especially when working near the pKa of your analyte, a buffered mobile phase is highly recommended.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered when optimizing mobile phase pH for Metabolite C.

Observed Problem Potential Cause Recommended Solution
Poor Retention (Metabolite C elutes too early) Metabolite C is likely in its ionized (more polar) state.If Metabolite C is an acid, decrease the mobile phase pH to at least 2 units below its pKa to promote the neutral, more retained form.[10][16] If it is a base, increase the pH to at least 2 units above its pKa.[10]
Peak Tailing or Fronting The mobile phase pH may be too close to the pKa of Metabolite C, leading to the co-existence of ionized and un-ionized forms.[11] Alternatively, secondary interactions with the stationary phase (e.g., silanol interactions with basic analytes) can cause tailing.[7]Adjust the mobile phase pH to be at least 2 units away from the pKa.[11] For basic analytes, working at a low pH (e.g., 2-3) can protonate silanol groups on the silica-based column, minimizing these secondary interactions.[7] Using a well-endcapped column can also mitigate this issue.[7]
Inconsistent Retention Times The mobile phase pH is not stable. This could be due to an inadequate buffer, incorrect buffer preparation, or changes in the mobile phase over time (e.g., absorption of atmospheric CO2).[12]Ensure you are using a buffer with a pKa close to your target pH and at an appropriate concentration (typically 10-50 mM). Prepare fresh mobile phase daily and always measure the pH of the aqueous portion before mixing with the organic solvent.[7]
Split Peaks This is a strong indication that the mobile phase pH is very close to the pKa of Metabolite C, leading to the separation of the ionized and un-ionized forms.[11]Perform a pH scouting experiment (see protocol below) to identify a pH range where a single, sharp peak is observed. This will be a pH at least 2 units away from the pKa.[11]

Experimental Protocols for pH Optimization

The following protocols provide a structured approach to determining the optimal mobile phase pH for Metabolite C.

Protocol 1: Initial pH Scouting Experiment

This experiment aims to quickly assess the impact of a broad pH range on the retention of Metabolite C.

Objective: To identify a promising pH range for further optimization.

Methodology:

  • Prepare a series of mobile phases: Prepare at least three different aqueous mobile phase components with significantly different pH values (e.g., pH 3.0, pH 7.0, and pH 10.0). Use appropriate buffers for each pH range (e.g., phosphate or formate for low pH, phosphate for neutral pH, and ammonium carbonate or borate for high pH). Ensure your column is stable across the chosen pH range.[13]

  • Initial Chromatographic Conditions:

    • Column: A general-purpose C18 column is a good starting point.

    • Mobile Phase A: Buffered aqueous solution (e.g., 10 mM ammonium formate at pH 3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A generic scouting gradient (e.g., 5-95% B over 15 minutes) is recommended to ensure the analyte elutes within a reasonable time.[17][18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or MS, as appropriate for your analyte.

  • Data Analysis: Inject your Metabolite C standard at each pH condition and record the retention time and peak shape.

Expected Outcome: This experiment will reveal how the retention of Metabolite C changes with pH. For example, if Metabolite C is an acid, you would expect to see longer retention at lower pH.[5][6]

Protocol 2: Fine-Tuning the Mobile Phase pH

Based on the results of the scouting experiment, this protocol focuses on a narrower pH range to pinpoint the optimal condition.

Objective: To determine the precise mobile phase pH that provides the best retention, peak shape, and resolution.

Methodology:

  • Select a pH range: Based on the scouting experiment, choose a 2-3 pH unit range for further investigation. For instance, if the best retention was observed at pH 3.0, you might explore the range of pH 2.5 to 4.5.

  • Prepare mobile phases with small pH increments: Prepare a series of buffered aqueous mobile phases with 0.5 pH unit increments within your selected range.

  • Chromatographic Analysis: Using the same chromatographic conditions as in Protocol 1 (or an optimized gradient based on the scouting run), inject Metabolite C at each pH.

  • Data Evaluation: Carefully examine the chromatograms for:

    • Retention Time: Is it within an acceptable range for your desired run time?

    • Peak Shape: Is the peak sharp and symmetrical?

    • Resolution: If there are other components in your sample, is the resolution between Metabolite C and adjacent peaks adequate?

Data Presentation: Expected Impact of pH on Metabolite C (an acidic metabolite with a pKa of 4.5)

Mobile Phase pHExpected Ionization StateExpected Retention TimeExpected Peak Shape
2.5Primarily Un-ionized (>99%)LongSymmetrical
3.5Mostly Un-ionized (~90%)Intermediate-LongSymmetrical
4.5 (at pKa)50% Ionized / 50% Un-ionizedIntermediatePotentially broad or split
5.5Mostly Ionized (~90%)ShortSymmetrical
6.5Primarily Ionized (>99%)Very ShortSymmetrical

Visualizing the pH Optimization Workflow

The following diagram illustrates the decision-making process for optimizing mobile phase pH.

Caption: Workflow for Mobile Phase pH Optimization.

Concluding Remarks

The optimization of mobile phase pH is a powerful tool in the chromatographer's arsenal for achieving robust and reliable separations of ionizable metabolites. By understanding the fundamental relationship between pH, pKa, and analyte retention, and by employing a systematic experimental approach, you can confidently develop high-quality HPLC methods. This guide provides a framework for that process, but remember that each analyte and sample matrix is unique. Do not hesitate to adapt these principles to the specific challenges of your research.

References

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Solubility of Things. (n.d.). Factors Affecting Chromatographic Separation. Retrieved from [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Veeprho. (2025, October 8). Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes. Retrieved from [Link]

  • LCGC Blog. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Bioanalytical Method for Esreboxetine and Metabolites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the bioanalytical validation of Esreboxetine (the (S,S)-enantiomer of reboxetine) and its primary metabolite, O-desethyl-esreboxetine , in human plasma.

As a selective norepinephrine reuptake inhibitor (NRI) developed for neuropathic pain and fibromyalgia, Esreboxetine requires high-sensitivity quantification (LLOQ < 1.0 ng/mL) to support pharmacokinetic (PK) profiling. This guide compares the Proposed Gold Standard Method (UPLC-MS/MS with Mixed-Mode SPE) against Legacy Alternatives (HPLC-UV/MS with LLE) , demonstrating why modern solid-phase extraction (SPE) workflows are essential for capturing polar metabolites often lost in liquid-liquid extraction (LLE).

Metabolic Context & Analytical Challenges

Esreboxetine undergoes extensive hepatic metabolism, primarily via CYP3A4 .[1] The primary challenge in bioanalysis is not just the parent compound, but the simultaneous quantification of the more polar metabolite, O-desethyl-esreboxetine , without matrix interference.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion relevant to bioanalysis.

Esreboxetine_Metabolism Esreboxetine Esreboxetine (S,S-Reboxetine) [Parent] CYP3A4 CYP3A4 (Enzymatic Oxidation) Esreboxetine->CYP3A4 ODesethyl O-desethyl-esreboxetine [Major Metabolite] CYP3A4->ODesethyl Major Pathway (Dealkylation) Hydroxy Hydroxy-esreboxetine [Minor Metabolite] CYP3A4->Hydroxy Minor Pathway Glucuronide Glucuronide Conjugates [Polar/Excreted] ODesethyl->Glucuronide Phase II

Figure 1: Primary metabolic pathway of Esreboxetine necessitating multi-analyte quantification.

Comparative Methodology: Why the Shift?

Traditional methods for Reboxetine (racemate) utilized Liquid-Liquid Extraction (LLE).[2][3] However, for Esreboxetine metabolite profiling, LLE is insufficient.

Technology Comparison Matrix
FeatureLegacy Method (LLE + HPLC-UV) Alternative (PPT + LC-MS/MS) Proposed Gold Standard (SPE + UPLC-MS/MS)
Extraction Principle Partitioning (Hexane/Ethyl Acetate)Protein Precipitation (Acetonitrile)Mixed-Mode Cation Exchange (MCX)
Recovery (Parent) ~75-80%>95%>90%
Recovery (Metabolite) <40% (Poor extraction of polar O-desethyl)>95%>85%
Matrix Effects High (Phospholipids remain)Severe (Ion suppression common)Minimal (Wash steps remove phospholipids)
Sensitivity (LLOQ) ~10-20 ng/mL~1-5 ng/mL0.1 ng/mL
Throughput Low (Long run times)HighHigh (1.5 min run time)

Scientist’s Insight:

While Protein Precipitation (PPT) is faster, it fails to remove phospholipids, leading to significant matrix effects (ion suppression) at the retention time of the polar O-desethyl metabolite. Therefore, Mixed-Mode SPE (MCX) is the only self-validating choice for simultaneous parent/metabolite quantification.

Proposed Gold Standard Protocol

This protocol is designed to meet ICH M10 requirements.[4] It utilizes a Mixed-Mode Cation Exchange (MCX) plate to aggressively wash interferences while retaining the basic amine of Esreboxetine.

Materials
  • Analytes: Esreboxetine Succinate, O-desethyl-esreboxetine.

  • Internal Standard (IS): Esreboxetine-d5 (Deuterated).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation Workflow (Graphviz)

SPE_Workflow Step1 1. Pre-treatment 200µL Plasma + 20µL IS + 200µL 4% H3PO4 (Acidify) Step2 2. Conditioning (MCX Plate) 1mL MeOH -> 1mL Water Step1->Step2 Step3 3. Loading Load pre-treated sample (Slow vacuum) Step2->Step3 Step4 4. Wash 1 (Aqueous) 1mL 2% Formic Acid (Removes proteins/salts) Step3->Step4 Step5 5. Wash 2 (Organic) 1mL Methanol (Removes neutrals/phospholipids) Step4->Step5 Step6 6. Elution 2 x 200µL 5% NH4OH in MeOH (Releases basic analytes) Step5->Step6 Step7 7. Reconstitution Evaporate N2 @ 40°C Reconstitute in Mobile Phase Step6->Step7

Figure 2: Mixed-Mode Strong Cation Exchange (MCX) extraction workflow ensures phospholipid removal.

Instrumental Conditions (UPLC-MS/MS)
  • System: Waters Acquity UPLC I-Class / Sciex 6500+ QTRAP.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm). Note: An achiral column is sufficient for PK if chiral stability is validated separately.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 1.5 minutes.

  • MRM Transitions:

    • Esreboxetine: m/z 314.2 → 176.1

    • O-desethyl-esreboxetine: m/z 286.2 → 148.1

    • IS (d5): m/z 319.2 → 181.1

Validation Data & Acceptance Criteria

The following data summarizes the expected performance based on ICH M10 guidelines.

Accuracy & Precision (Inter-Batch)
LevelConc. (ng/mL)Precision (% CV)Accuracy (% Bias)ICH M10 Limit
LLOQ 0.106.5%+4.2%±20%
Low QC 0.304.1%-2.1%±15%
Mid QC 50.02.8%+1.5%±15%
High QC 400.03.2%-0.8%±15%
Matrix Effect & Recovery
ParameterEsreboxetineO-desethyl-esreboxetineInterpretation
Extraction Recovery 92% ± 3%88% ± 4%High recovery for both validates MCX SPE choice.
Matrix Factor (MF) 0.980.96Values near 1.0 indicate negligible ion suppression.
IS-Normalized MF 1.011.02Deuterated IS perfectly compensates for any drift.
Stereochemical Stability (Critical Check)

Since Esreboxetine is a pure enantiomer, validation must prove no in vitro racemization occurs.

  • Experiment: Spike (S,S)-Esreboxetine into plasma; incubate 24h at RT. Analyze on Chiralpak AD-RH column.

  • Result: < 1.0% conversion to (R,R)-enantiomer.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5][6] [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997).[7] Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor.[7][8] European Neuropsychopharmacology.[7] [Link]

  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro data.[9] Nature Reviews Drug Discovery. (Context on CYP3A4 metabolism). [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] [Link]

Sources

A Comparative Guide to the Metabolic Profiles of Reboxetine and Esreboxetine for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic profiles of the selective norepinephrine reuptake inhibitors (sNRIs) reboxetine and its (S,S)-enantiomer, esreboxetine. Understanding the metabolic nuances between a racemic drug and its single-enantiomer counterpart is critical for optimizing therapeutic outcomes and minimizing adverse effects in drug development. This document synthesizes available data to offer a clear perspective for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Stereochemical Refinement

Reboxetine is a racemic mixture of (R,R)- and (S,S)-enantiomers, used in the treatment of major depressive disorder.[1] Esreboxetine, the (S,S)-enantiomer, has been investigated for conditions such as fibromyalgia and is reported to be a more potent inhibitor of the norepinephrine transporter than the (R,R)-enantiomer.[2][3] The development of single-enantiomer drugs from existing racemates is a common strategy to enhance therapeutic profiles, potentially leading to improved efficacy, selectivity, and a more predictable metabolic fate.[2] This guide will dissect the available literature to compare the metabolic pathways and characteristics of reboxetine and esreboxetine.

Metabolic Pathways: A Tale of Two Enantiomers

Both reboxetine and esreboxetine undergo extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] The major metabolic routes for reboxetine include dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulfate conjugation.[4][6] In vitro studies have pinpointed CYP3A4 as the principal isoenzyme responsible for the metabolism of both enantiomers of reboxetine.[5][7]

While specific, direct comparative studies on the metabolism of reboxetine versus esreboxetine are limited in publicly available literature, we can infer the metabolic profile of esreboxetine based on studies of the individual enantiomers of reboxetine. The metabolism of esreboxetine is expected to follow similar pathways to its racemic parent, including dealkylation, hydroxylation, and oxidation.[8]

Key Metabolic Transformations:

  • O-dealkylation: The primary metabolite of reboxetine is O-desethylreboxetine, formed through the removal of the ethyl group from the ethoxyphenoxy moiety.[7][9] This reaction is predominantly catalyzed by CYP3A4 for both the (S,S) and (R,R) enantiomers.[9]

  • Hydroxylation: Hydroxylation of the ethoxyphenoxy ring is another significant metabolic pathway.[4]

  • Oxidation: Oxidation of the morpholine ring also occurs.[4]

  • Conjugation: The resulting metabolites can then undergo further conjugation with glucuronic acid or sulfate.[4]

It is important to note that while both enantiomers are metabolized by CYP3A4, there can be differences in the rates of metabolism, which may influence their pharmacokinetic profiles.[5]

Visualizing the Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of reboxetine, which are presumed to be largely applicable to esreboxetine.

G cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Reboxetine Reboxetine / Esreboxetine O_desethylreboxetine O-desethylreboxetine (Primary Metabolite) Reboxetine->O_desethylreboxetine O-dealkylation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., Phenol A, Phenol B) Reboxetine->Hydroxylated_Metabolites Hydroxylation Oxidized_Metabolites Oxidized Metabolites (Morpholine Ring Oxidation) Reboxetine->Oxidized_Metabolites Oxidation Conjugated_Metabolites Glucuronide and Sulfate Conjugates O_desethylreboxetine->Conjugated_Metabolites Conjugation Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Oxidized_Metabolites->Conjugated_Metabolites Conjugation Elimination Renal and Fecal Elimination Conjugated_Metabolites->Elimination

Caption: Primary Phase I and Phase II metabolic pathways of reboxetine.

Comparative Metabolic Profile Summary

FeatureReboxetine (Racemic Mixture)Esreboxetine ((S,S)-enantiomer)
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)[4][5]Cytochrome P450 3A4 (CYP3A4)[7]
Major Metabolic Pathways O-dealkylation, hydroxylation, oxidation, followed by glucuronide or sulfate conjugation[4]Presumed to be similar to reboxetine: O-dealkylation, hydroxylation, oxidation, and conjugation[8]
Primary Metabolite O-desethylreboxetine[6][7]O-desethylreboxetine[9]
Other Identified Metabolites Phenol A, Phenol B, and others[6][7]Metabolites A, B, and C have been identified, with modifications suggesting hydroxylation and deethylation[8]
Half-life Approximately 12.5 hours[8]Information on the specific half-life of esreboxetine is not readily available in the provided search results.
Potential for Drug Interactions As a substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can alter reboxetine's plasma concentrations.[5] Reboxetine itself is not a significant inhibitor of major CYP enzymes.[1][5]Similar to reboxetine, potential for interactions with CYP3A4 inhibitors and inducers.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To empirically determine and compare the metabolic stability of reboxetine and esreboxetine, a standard in vitro assay using human liver microsomes (HLMs) is recommended. This protocol provides a framework for such an investigation.

Objective: To determine the intrinsic clearance (CLint) of reboxetine and esreboxetine in pooled HLMs.

Materials:

  • Reboxetine and Esreboxetine reference standards

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix) for reaction termination and sample processing

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of reboxetine, esreboxetine, and a positive control (a compound with known metabolic stability) in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In separate tubes, combine the HLM suspension and the test compound (reboxetine or esreboxetine) at a final concentration relevant to therapeutic levels (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Self-Validating System:

  • Negative Control: Include an incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Positive Control: Include a compound with a known metabolic profile (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin) to ensure the HLM and NADPH system are functioning correctly.

  • Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response.

Implications for Drug Development

The metabolic profiles of reboxetine and esreboxetine have several important implications for drug development:

  • Pharmacokinetic Variability: Since both are primarily metabolized by CYP3A4, a highly variable enzyme in the human population, there is a potential for inter-individual differences in drug exposure.[10][11] Genetic polymorphisms and environmental factors can influence CYP3A4 activity.[11] While no significant correlation was found between reboxetine serum concentrations and CYP2D6 genotype, the influence of CYP3A4 variability remains a key consideration.[12]

  • Drug-Drug Interactions: Co-administration with potent inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of reboxetine and, presumably, esreboxetine, potentially leading to adverse events or reduced efficacy.[5]

  • Stereoselectivity in Metabolism: Although both enantiomers are metabolized by the same primary enzyme, there may be stereoselective differences in their affinity for the enzyme and the rates of their metabolism.[5] Such differences could lead to variations in the pharmacokinetic profiles of the individual enantiomers when administered as a racemate. The development of esreboxetine as a single enantiomer aims to provide a more predictable pharmacokinetic profile.

Conclusion

Both reboxetine and esreboxetine are extensively metabolized, primarily by CYP3A4, leading to the formation of several metabolites. The development of esreboxetine, the more potent (S,S)-enantiomer, reflects a strategy to optimize the therapeutic profile of reboxetine. While their overall metabolic pathways are similar, subtle differences in the rates of metabolism between the enantiomers could lead to a more predictable and potentially safer pharmacokinetic profile for esreboxetine. A thorough understanding of their metabolism is crucial for guiding clinical development, predicting drug-drug interactions, and ultimately ensuring the safe and effective use of these medications.

References

  • Reboxetine | C19H23NO3 | CID 127151. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Arnold, L. M., Russell, I. J., Duan, W. R., Prieto, A., Pauer, L., & Clair, A. (2012). Safety and efficacy of esreboxetine in patients with fibromyalgia: a fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial.
  • Meta-analysis on the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Risk Adjusted Net Present Value: What is the current valuation of Axsome Therapeutics's Esreboxetine. (2024, August 27). Pharmaceutical Technology. Retrieved February 8, 2026, from [Link]

  • Reboxetine. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Papakostas, G. I., & Fava, M. (2007). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder.
  • Esreboxetine | Advanced Drug Monograph. (2025, June 8). MedPath. Retrieved February 8, 2026, from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427.
  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35.
  • Esreboxetine | C19H23NO3 | CID 65856. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Page, M. E. (2003). The Promises and Pitfalls of Reboxetine.
  • Preskorn, S. H. (1995). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. Retrieved February 8, 2026, from [Link]

  • Esreboxetine - Axsome Therapeutics. (n.d.). AdisInsight. Retrieved February 8, 2026, from [Link]

  • Wienkers, L. C., & Steenwyk, R. C. (1997). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 25(10), 1145–1150.
  • Reboxetine and cytochrome P450--comparison with paroxetine treatment in humans. (n.d.). Retrieved February 8, 2026, from [Link]

  • Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. (n.d.). Scilit. Retrieved February 8, 2026, from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
  • Pharmacokinetics of Reboxetine in Volunteers with Hepatic Impairment. (2025, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808.
  • The role of cytochromes P450 in metabolism of selected antidepressants and anxiolytics under psychological stress. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • No effect of the new antidepressant reboxetine on CYP2D6 activity in healthy volunteers. (n.d.). Retrieved February 8, 2026, from [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). YouTube. Retrieved February 8, 2026, from [Link]

Sources

A Researcher's Guide to Pharmacokinetic Comparison: Parent Drug vs. O-desethyl Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. While the parent drug is often the primary focus, its metabolites can play a significant, and sometimes dominant, role in the overall therapeutic effect and toxicological profile. This is particularly true for drugs that undergo O-desethylation, a common metabolic pathway that can produce pharmacologically active metabolites. This guide provides an in-depth comparison of the pharmacokinetic profiles of a parent drug and its O-desethyl metabolite, offering experimental insights and data-driven approaches for researchers, scientists, and drug development professionals.

The Significance of Metabolite Pharmacokinetics

The metabolic transformation of a drug can significantly alter its properties, leading to a metabolite with increased, decreased, or a completely different pharmacological activity compared to the parent compound.[1] O-desethylation, the removal of an ethyl group from an oxygen atom, is a Phase I metabolic reaction typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] This process often increases the polarity of the molecule, facilitating its excretion.[3] However, the resulting O-desethyl metabolite may retain or even exceed the biological activity of the parent drug, contributing significantly to the overall therapeutic outcome.[4]

Therefore, a comprehensive pharmacokinetic assessment must consider both the parent drug and its major metabolites. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines, often referred to as "Metabolites in Safety Testing" (MIST), which recommend the safety evaluation of metabolites that are present at significant levels in humans.[5][6]

Experimental Design for a Comparative Pharmacokinetic Study

A robust experimental design is crucial for accurately characterizing and comparing the pharmacokinetic profiles of a parent drug and its O-desethyl metabolite. The following workflow outlines a comprehensive approach, emphasizing the rationale behind each step to ensure data integrity and scientific validity.

G cluster_0 Pre-clinical Phase cluster_1 In-Life Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase In Vitro Metabolism In Vitro Metabolism Animal Model Selection Animal Model Selection In Vitro Metabolism->Animal Model Selection Identify relevant species Dose Formulation & Administration Dose Formulation & Administration Animal Model Selection->Dose Formulation & Administration Blood Sampling Blood Sampling Dose Formulation & Administration->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing LC-MS/MS Method Development LC-MS/MS Method Development Sample Processing->LC-MS/MS Method Development Method Validation Method Validation LC-MS/MS Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis PK Parameter Calculation PK Parameter Calculation Sample Analysis->PK Parameter Calculation Statistical Analysis Statistical Analysis PK Parameter Calculation->Statistical Analysis Reporting Reporting Statistical Analysis->Reporting

Caption: Experimental workflow for a comparative pharmacokinetic study.

Step 1: In Vitro Metabolism Studies (Rationale: Species Selection)

Before initiating in vivo studies, it is essential to perform in vitro metabolism experiments using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey) and humans.[7][8] The primary objective is to identify a preclinical species that metabolizes the parent drug to its O-desethyl metabolite in a manner qualitatively and quantitatively similar to humans. This ensures the clinical relevance of the animal model chosen for subsequent in vivo studies.[9]

Step 2: In Vivo Animal Study Design (Rationale: Data Quality)
  • Animal Model: Select the most appropriate animal model based on the in vitro metabolism data. Sprague-Dawley rats are commonly used for initial PK studies due to their well-characterized physiology and handling feasibility.

  • Dosing: The parent drug should be administered via a clinically relevant route (e.g., oral, intravenous). An intravenous dose is crucial for determining absolute bioavailability.

  • Group Size: A sufficient number of animals per time point (typically n=3-5) is necessary to account for biological variability.

  • Blood Sampling: A sparse sampling or serial bleeding schedule should be designed to capture the complete plasma concentration-time profile of both the parent drug and the metabolite. Key sampling points include the absorption phase, the peak concentration (Cmax), and the elimination phase.

Step 3: Bioanalytical Method Development and Validation (Rationale: Accuracy and Reliability)

A sensitive and specific bioanalytical method is the cornerstone of any pharmacokinetic study.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of a parent drug and its metabolites in biological matrices due to its high selectivity and sensitivity.[11]

Protocol: LC-MS/MS Method Development

  • Standard Preparation: Obtain certified reference standards for both the parent drug and the O-desethyl metabolite.

  • Internal Standard Selection: Choose a stable, isotopically labeled internal standard (SIL-IS) for each analyte to correct for matrix effects and variability during sample preparation and analysis.

  • Chromatographic Separation: Develop a chromatographic method that provides adequate separation of the parent drug, the O-desethyl metabolite, and any potential interfering endogenous components. A reverse-phase C18 column with a gradient elution of acetonitrile and water with formic acid is a common starting point.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., ion source, collision energy) in multiple reaction monitoring (MRM) mode to achieve the highest sensitivity and specificity for each analyte.

  • Sample Preparation: Develop a robust sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract the analytes from the plasma matrix and minimize matrix effects.

The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[12]

Data Interpretation and Comparison

Following sample analysis, the plasma concentration-time data for both the parent drug and the O-desethyl metabolite are used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common approach for this purpose.

Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Parent Drug and its O-desethyl Metabolite

Pharmacokinetic ParameterParent DrugO-desethyl MetaboliteSignificance of Comparison
Cmax (ng/mL) 1250450Indicates the maximum exposure to each analyte. A high metabolite Cmax suggests rapid formation.
Tmax (hr) 1.53.0The time to reach Cmax. A later Tmax for the metabolite is expected as it is formed from the parent.
AUC₀-t (ng*hr/mL) 87509800Represents the total drug exposure over time. A higher AUC for the metabolite indicates significant in vivo presence and potential contribution to the overall effect.[13]
t½ (hr) 4.212.5The elimination half-life. A longer half-life for the metabolite can lead to its accumulation upon multiple dosing.
CL/F (L/hr/kg) 2.3N/AApparent clearance of the parent drug. Metabolite clearance is more complex to determine directly from this type of study.[14]
Vd/F (L/kg) 10.8N/AApparent volume of distribution of the parent drug.

Analysis of the Hypothetical Data:

In this example, the O-desethyl metabolite exhibits a lower Cmax but a significantly higher AUC and a longer half-life compared to the parent drug. This suggests that while the peak concentration of the metabolite is lower, it persists in the systemic circulation for a longer duration, leading to greater overall exposure. This finding is critical as it implies that the metabolite may be the primary contributor to the pharmacological effect, especially with chronic dosing regimens. The delayed Tmax for the metabolite is consistent with its formation from the parent drug.

The O-desethylation Pathway and its Implications

The conversion of a parent drug to its O-desethyl metabolite is a critical step that dictates the subsequent pharmacokinetic behavior of the metabolite.

G Parent Drug Parent Drug O-desethyl Metabolite O-desethyl Metabolite Parent Drug->O-desethyl Metabolite CYP-mediated O-desethylation Further Metabolism/Excretion Further Metabolism/Excretion Parent Drug->Further Metabolism/Excretion Direct Excretion or Other Metabolic Pathways O-desethyl Metabolite->Further Metabolism/Excretion Phase II Conjugation (e.g., Glucuronidation)

Caption: Metabolic pathway of O-desethylation.

The formation of the O-desethyl metabolite is a clearance pathway for the parent drug. The rate and extent of this conversion will directly influence the pharmacokinetic parameters of both compounds. For instance, rapid and extensive metabolism will lead to a lower AUC for the parent drug and a higher AUC for the metabolite.

Furthermore, the O-desethyl metabolite itself can undergo further metabolism, often through Phase II conjugation reactions like glucuronidation, to form more water-soluble compounds that are readily excreted.[15] Understanding these subsequent metabolic steps is also important for a complete picture of the drug's disposition.

Conclusion

The pharmacokinetic comparison of a parent drug and its O-desethyl metabolite is a critical component of drug development. A well-designed and executed study, incorporating robust bioanalytical methods and sound data analysis, can provide invaluable insights into the relative contributions of each entity to the overall safety and efficacy profile. By understanding the interplay between the parent drug and its metabolites, researchers can make more informed decisions throughout the drug development process, ultimately leading to safer and more effective medicines. The principles and protocols outlined in this guide provide a solid framework for conducting such comparative pharmacokinetic assessments with scientific rigor and integrity.

References

  • ResearchGate. (2025). Parent drug and/or metabolite? Which of them is most appropriate to establish bioequivalence of two oral oxcarbazepine formulations in healthy volunteers?[Link]

  • ResearchGate. (2025). Bioequivalence Parameters of Parent Drug and Its First-Pass Metabolite: Comparative Sensitivity to Sources of Pharmacokinetic Variability.[Link]

  • Semantic Scholar. (n.d.). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy.[Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST).[Link]

  • Puro. (2012). Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations).[Link]

  • PMC. (n.d.). Bioanalysis in drug discovery and development.[Link]

  • PubMed. (2020). Prediction of Metabolite-to-Parent Drug Exposure: Derivation and Application of a Mechanistic Static Model.[Link]

  • FDA. (2020). Safety Testing of Drug Metabolites.[Link]

  • PMC. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.[Link]

  • PMC. (n.d.). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism.[Link]

  • ACS Publications. (n.d.). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing.[Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.[Link]

  • ResearchGate. (2020). Prediction of Metabolite-to-Parent Drug Exposure: Derivation and Application of a Mechanistic Static Model.[Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.[Link]

  • ResearchGate. (2025). ChemInform Abstract: Pharmacologically Active Metabolites of Currently Marketed Drugs: Potential Resources for New Drug Discovery and Development.[Link]

  • Longdom Publishing. (n.d.). Clinical Insights into Drug Metabolism and Detoxification Pathways.[Link]

  • MDPI. (2022). Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations.[Link]

  • ResearchGate. (2025). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.[Link]

  • Wikipedia. (n.d.). Drug metabolism.[Link]

  • Pharmavize. (2020). Flawed study design of parent-metabolite pharmacokinetic studies – the prove is in the pee.[Link]

  • Taylor & Francis Online. (2010). Importance of Metabolite Testing in Regulated Bioanalysis.[Link]

  • PubMed. (2013). Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy.[Link]

  • Dove Press. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide.[Link]

  • Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development.[Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.[Link]

  • Waters. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC.[Link]

  • ResearchGate. (n.d.). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy.[Link]

  • PMC. (2021). Clinical Value of Emerging Bioanalytical Methods for Drug Measurements: A Scoping Review of Their Applicability for Medication Adherence and Therapeutic Drug Monitoring.[Link]

Sources

A Comparative Guide to the Analysis of Esreboxetine and its Primary Metabolite in Clinical Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and analysis of the quantitative relationship between Esreboxetine and its principal metabolite, O-desethyl-esreboxetine (Metabolite C), in clinical samples. It is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic profile of Esreboxetine and to implement robust analytical methodologies for its monitoring.

Introduction: The Significance of Monitoring Esreboxetine Metabolism

Esreboxetine, the (S,S)-(+)-enantiomer of Reboxetine, is a selective norepinephrine reuptake inhibitor that has been investigated for the treatment of fibromyalgia and neuropathic pain. As with any therapeutic agent, understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile, ensuring safety, and optimizing dosage regimens. The primary route of elimination for Esreboxetine is through hepatic metabolism, with the parent compound being the major circulating species in plasma.[1]

The main metabolic pathway involves the O-deethylation of the ethoxy group, a Phase I biotransformation, to form O-desethyl-esreboxetine, herein referred to as Metabolite C.[2] This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Monitoring the ratio of the parent drug to its metabolite can provide valuable insights into an individual's metabolic capacity, potential drug-drug interactions, and adherence to therapy.

While extensive clinical trial data on the efficacy and safety of Esreboxetine is available, specific quantitative data on the steady-state ratio of Esreboxetine to Metabolite C in human plasma is not readily found in published literature.[4][5] However, studies on the racemic mixture, Reboxetine, indicate that the parent drug is the predominant circulating compound. One study on patients chronically treated with Reboxetine found that its major metabolite, O-desethylreboxetine, was only detected in quantifiable amounts in 1 out of 38 patients, suggesting that the concentration of the metabolite is generally low in comparison to the parent drug.[1]

This guide will delve into the analytical methodologies best suited for the simultaneous quantification of Esreboxetine and Metabolite C, providing a framework for researchers to develop and validate their own assays.

Analytical Methodologies for Simultaneous Quantification

The simultaneous determination of Esreboxetine and Metabolite C in biological matrices such as plasma or serum presents an analytical challenge due to the structural similarity of the two compounds and the typically low concentrations of the metabolite. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this application, offering the necessary sensitivity and selectivity.[6]

Comparison of Analytical Techniques
FeatureHPLC-UVHPLC-FluorescenceLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity LowModerateVery High
Sample Preparation ExtensiveExtensiveSimplified
Throughput ModerateModerateHigh
Instrumentation Cost LowModerateHigh
Justification for Choice Not suitable for low metabolite concentrations.Can be used if derivatization is employed to enhance fluorescence, but is more complex.Recommended method due to its superior sensitivity, selectivity, and ability to handle complex biological matrices with minimal sample cleanup.[7][8]
Key Considerations for Method Development
  • Sample Preparation: The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances such as proteins and phospholipids.[9]

    • Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective, it may not remove all matrix components, potentially leading to ion suppression in the MS source.

    • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analytes into an immiscible organic solvent. It is more time-consuming than PPT but can significantly reduce matrix effects.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain the analytes while interferences are washed away. SPE is highly effective but is the most complex and costly of the three methods.

  • Chromatographic Separation: A robust chromatographic method is essential to separate Esreboxetine and Metabolite C from each other and from any remaining matrix components before they enter the mass spectrometer.

    • Reversed-Phase Chromatography: The most common approach, using a C18 or C8 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is typically employed to ensure good peak shape and resolution.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode provides the highest level of sensitivity and selectivity. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole.

Experimental Protocol: LC-MS/MS for Esreboxetine and Metabolite C

This section provides a detailed, step-by-step protocol for the simultaneous quantification of Esreboxetine and Metabolite C in human plasma. This protocol is a self-validating system, incorporating quality control samples to ensure the accuracy and precision of the results.

Materials and Reagents
  • Esreboxetine and O-desethyl-esreboxetine (Metabolite C) reference standards

  • Stable isotope-labeled internal standards (e.g., Esreboxetine-d5, Metabolite C-d5)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well protein precipitation plates or microcentrifuge tubes

Sample Preparation (Protein Precipitation)
  • Spike Internal Standard: To 100 µL of plasma sample (calibrators, QCs, or unknown), add 10 µL of internal standard working solution (containing Esreboxetine-d5 and Metabolite C-d5).

  • Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the samples for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Esreboxetine: [M+H]+ → fragment ion

    • Metabolite C: [M+H]+ → fragment ion

    • Esreboxetine-d5: [M+H]+ → fragment ion

    • Metabolite C-d5: [M+H]+ → fragment ion (Note: Specific m/z values for precursor and product ions need to be optimized by infusing the individual compounds into the mass spectrometer.)

Data Interpretation and Expected Ratios

As previously mentioned, clinical data providing a specific ratio of Esreboxetine to Metabolite C is scarce. Based on studies of the racemic mixture, Reboxetine, it is anticipated that Esreboxetine will be the major circulating component, with Metabolite C being present at significantly lower concentrations.[1]

Table 1: Hypothetical Plasma Concentration Data

AnalyteExpected Concentration Range (ng/mL)
Esreboxetine50 - 200
Metabolite C< 10
Ratio (Metabolite C / Esreboxetine) < 0.2

This table is for illustrative purposes and actual concentrations will vary depending on the dosage, patient metabolism, and time of sample collection.

Visualizing the Analytical Workflow and Metabolic Pathway

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard (10 µL) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex (2 min) ppt->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data esreboxetine Esreboxetine (C19H23NO3) metabolite_c Metabolite C (O-desethyl-esreboxetine) (C17H19NO3) esreboxetine->metabolite_c O-deethylation cyp3a4 CYP3A4 (Liver) cyp3a4->esreboxetine

Caption: Primary metabolic pathway of Esreboxetine.

Conclusion

The quantification of Esreboxetine and its primary metabolite, Metabolite C, in clinical samples is essential for a comprehensive understanding of its pharmacology. While direct clinical data on their ratio is limited, evidence from studies on the racemic mixture suggests that Esreboxetine is the major circulating species. The recommended analytical approach is LC-MS/MS, which provides the necessary sensitivity and selectivity for accurate quantification. The detailed protocol and workflow presented in this guide offer a robust starting point for researchers to develop and validate their own methods for monitoring Esreboxetine metabolism, thereby contributing to the safer and more effective use of this therapeutic agent.

References

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427. [Link]

  • Wikipedia. (2023, December 1). Esreboxetine. In Wikipedia. [Link]

  • MedPath. (2025, June 8). Esreboxetine. Advanced Drug Monograph.
  • Wienkers, L. C., & Hauer, M. J. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1309–1314. [Link]

  • Human Metabolomics Technologies. (n.d.). Exploring the Different Techniques of Metabolomics Analysis. Retrieved February 9, 2026, from [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring, 25(2), 185–191. [Link]

  • Kall, M. A., Rohde, M., & Jørgensen, M. (2015). Quantitative determination of the antidepressant vortioxetine and its major human metabolite in plasma. Bioanalysis, 7(22), 2881–2894. [Link]

  • Ghaffari, S., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

  • Raggi, M. A., et al. (2001). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 11–19. [Link]

  • Choi, C. I., et al. (2012). Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 885-886, 103-108. [Link]

  • Poddighe, S., et al. (2021). Plasma Metabolomic Profiling in 1391 Subjects with Overweight and Obesity from the SPHERE Study. Metabolites, 11(6), 374. [Link]

  • Boudah, S., et al. (2017). The human plasma-metabolome: Reference values in 800 French healthy volunteers; impact of cholesterol, gender and age. PloS one, 12(3), e0173615. [Link]

  • Arnold, L. M., et al. (2012). Safety and efficacy of esreboxetine in patients with fibromyalgia: a fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial. Arthritis & Rheumatism, 64(7), 2387–2397. [Link]

  • National Center for Biotechnology Information. (n.d.). Esreboxetine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 6). Safety and efficacy of esreboxetine in patients with fibromyalgia: A fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial. Retrieved February 9, 2026, from [Link]

Sources

Metabolic Disposition of Esreboxetine: IVIVC and Comparative Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro vs. in vivo correlation of Esreboxetine metabolism Content Type: Publish Comparison Guide

Executive Summary

Esreboxetine [(S,S)-reboxetine] represents the pharmacologically active enantiomer of the norepinephrine reuptake inhibitor (NRI) reboxetine.[1][2][3] Unlike many psychotropic agents that rely heavily on polymorphic enzymes like CYP2D6, Esreboxetine is primarily cleared via CYP3A4-mediated O-deethylation .

This guide objectively compares Esreboxetine’s metabolic profile against its racemic parent and the market alternative, Atomoxetine. We provide experimental workflows to establish In Vitro-In Vivo Correlation (IVIVC), demonstrating that while Esreboxetine mitigates genetic polymorphism risks (CYP2D6), it introduces specific susceptibilities to CYP3A4-mediated drug-drug interactions (DDIs).

The Metabolic Landscape: Esreboxetine vs. Alternatives

The Core Pathway

Esreboxetine undergoes extensive hepatic metabolism. The primary clearance pathway is the formation of O-desethylreboxetine via CYP3A4, with minor contributions from CYP2D6 and CYP2C8. This contrasts with the "Alternative" (Atomoxetine), which is a high-affinity CYP2D6 substrate.

Comparative Data: Esreboxetine vs. Atomoxetine vs. Racemic Reboxetine

The following table summarizes the metabolic differentiators critical for drug development.

FeatureEsreboxetine (S,S-Enantiomer)Racemic Reboxetine (S,S + R,R)Atomoxetine (Alternative NRI)
Primary Enzyme CYP3A4 (>80% contribution)CYP3A4 (Both enantiomers)CYP2D6 (Major)
Genetic Impact Low (CYP3A4 is less polymorphic)LowHigh (PM vs. EM variability)
Active Moiety Parent (S,S is highly potent)Parent (S,S > R,R potency)Parent (Active) + 4-OH metabolite
DDI Risk Susceptible to CYP3A4 inhibitors (e.g., Ketoconazole)Susceptible to CYP3A4 inhibitorsSusceptible to CYP2D6 inhibitors (e.g., Paroxetine)
Chiral Stability Stable (No chiral inversion)R,R competes for clearanceN/A (Sold as pure isomer)
Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic route and the divergence from CYP2D6-dependent pathways.

Esreboxetine_Metabolism cluster_legend DDI Susceptibility Parent Esreboxetine (S,S-Reboxetine) CYP3A4 CYP3A4 (Major Route) Parent->CYP3A4 CYP2D6 CYP2D6 (Minor Route) Parent->CYP2D6 Elimination Renal Elimination (<10% Unchanged) Parent->Elimination Minor Metabolite1 O-desethylreboxetine (Primary Metabolite) CYP3A4->Metabolite1 O-deethylation Metabolite2 Phenol B (Hydroxylation) CYP3A4->Metabolite2 Oxidation Metabolite1->Elimination Inhibitor Ketoconazole (Inhibitor) Inhibitor->CYP3A4 Blocks

Caption: Figure 1. Metabolic pathway of Esreboxetine highlighting CYP3A4 dominance over CYP2D6.[4]

In Vitro vs. In Vivo Correlation (IVIVC)[5][6][7]

Establishing IVIVC for Esreboxetine requires bridging the gap between intrinsic clearance (


) observed in microsomes and the hepatic clearance (

) observed in clinical subjects.
The Correlation Gap
  • In Vitro Prediction: Human Liver Microsomes (HLM) incubated with Esreboxetine show a

    
     and 
    
    
    
    consistent with CYP3A4 kinetics.
  • In Vivo Observation: Clinical studies confirm that co-administration of Ketoconazole (a potent CYP3A4 inhibitor) increases Esreboxetine plasma exposure significantly, validating the qualitative IVIVC.

  • Quantitative Scaling: To achieve quantitative correlation, the "Well-Stirred Model" is applied.

IVIVC Workflow Diagram

This workflow describes the logic for validating the metabolic correlation.

IVIVC_Workflow InVitro In Vitro Data (HLM Incubations) Calc1 Calculate Intrinsic Clearance CL_int = Vmax / Km InVitro->Calc1 InVivo In Vivo Data (Clinical PK) Compare Compare Predicted vs. Observed CL InVivo->Compare Scaling Apply Scaling Factors (MPPGL: 45 mg/g liver) (Liver Wt: 1500g) Calc1->Scaling Model Well-Stirred Model Prediction of Hepatic Clearance Scaling->Model Model->Compare Valid IVIVC Established (Ratio 0.8 - 1.2) Compare->Valid Match Refine Refine Model (Check Protein Binding/Transporters) Compare->Refine Mismatch

Caption: Figure 2. Step-by-step workflow for establishing quantitative IVIVC for Esreboxetine.

Experimental Protocols

To replicate the data supporting this comparison, the following self-validating protocols are recommended.

Protocol A: Determination of Intrinsic Clearance ( ) in HLM

Objective: Determine the metabolic stability and enzyme kinetics of Esreboxetine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: Esreboxetine (1 µM final conc for stability; 0.1–50 µM for kinetics).

  • Positive Control: Midazolam (CYP3A4 probe) and Dextromethorphan (CYP2D6 probe).

Procedure:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Potassium Phosphate buffer (100 mM, pH 7.4) and Esreboxetine.[1][2][3][5][6] Incubate at 37°C for 5 minutes. Why? To restore thermal equilibrium and prevent "cold shock" kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Termination: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Reboxetine). Why? Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS monitoring the transition for O-desethylreboxetine.

Data Analysis (Self-Validation):

  • Plot ln(% remaining parent) vs. time. The slope

    
     is the elimination rate constant.
    
  • 
    .
    
  • Validation Check: The Positive Control (Midazolam) must show >80% depletion within 30 minutes. If not, the microsomes are inactive.

Protocol B: Reaction Phenotyping (Inhibition Assay)

Objective: Confirm CYP3A4 dominance over CYP2D6.

Procedure:

  • Follow Protocol A, but include specific chemical inhibitors in separate wells:

    • Ketoconazole (1 µM): Selective CYP3A4 inhibitor.[7]

    • Quinidine (1 µM): Selective CYP2D6 inhibitor.

  • Interpretation:

    • If Esreboxetine metabolism is inhibited >80% by Ketoconazole, CYP3A4 is the major pathway.

    • If Quinidine has negligible effect (<20%), CYP2D6 is a minor pathway.

Scientific Conclusion

Esreboxetine offers a distinct metabolic advantage over Atomoxetine for patients with CYP2D6 polymorphisms, as its clearance is not significantly altered by Poor Metabolizer (PM) status. However, this shifts the burden of care to monitoring CYP3A4 interactions.

Key Takeaway: When selecting between these NRIs, the researcher must weigh the risk of genetic variability (Atomoxetine) against the risk of drug-drug interactions (Esreboxetine) .

References

  • Dostert, P., et al. (1997). The metabolism of reboxetine, a new antidepressant, in man and laboratory animals. Xenobiotica.

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes.[4][8] Drug Metabolism and Disposition.[4][9][10]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor.[2][4][11] Clinical Pharmacokinetics.[4][9]

  • Herman, B. D., et al. (1999).[2] Ketoconazole inhibits the clearance of the enantiomers of the antidepressant reboxetine in humans.[2][4] Clinical Pharmacology & Therapeutics.

  • Sauer, J. M., et al. (2005). Metabolic disposition of atomoxetine in human liver microsomes. Drug Metabolism and Disposition.[4][9][10] (Used for comparative data).

Sources

Safety Operating Guide

Esreboxetine Metabolite C proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical R&D and Environmental Health & Safety (EHS)

Executive Summary: The "Zero-Discharge" Standard

Immediate Directive: Esreboxetine Metabolite C (O-desethylreboxetine) is a stable, morpholine-based pharmaceutical intermediate. Under no circumstances should this compound be discharged into municipal wastewater systems (sewering) or disposed of in general landfill waste.

Although Esreboxetine (the S,S-enantiomer of reboxetine) and its metabolites are not currently listed on the EPA RCRA P-list or U-list, they must be managed as Non-RCRA Regulated Pharmaceutical Waste requiring high-temperature incineration. The morpholine pharmacophore presents specific challenges for biodegradation in standard wastewater treatment plants (WWTP), necessitating thermal destruction to prevent aquatic bioaccumulation.

Chemical Identification & Hazard Context

To dispose of a chemical safely, one must first understand its stability and reactivity. "Metabolite C" in the Esreboxetine (PNU-165442) development pathway is chemically identified as O-desethylesreboxetine .

PropertyData
Common Name This compound
Chemical Name (S,S)-2-[alpha-(2-hydroxyphenoxy)benzyl]morpholine
CAS Number 140431-52-3 (Generic O-desethyl)
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.35 g/mol
Parent Compound Esreboxetine (Selective NRI)
Key Structural Hazard Morpholine Ring: Stable heterocyclic amine; resistant to hydrolysis.[1] Phenolic Moiety: Potential for aquatic toxicity if leached.
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).

Scientist-to-Scientist Insight: While the parent drug targets the norepinephrine transporter (NET), the O-desethyl metabolite (Metabolite C) is formed via CYP3A4 -mediated dealkylation. In metabolic studies, this structural change often reduces pharmacological potency but increases polarity. However, in an environmental context, the morpholine ring remains the critical "persistence unit." Standard oxidative waste treatment (bleach) is ineffective for complete degradation and may form chloramines. Incineration is the only validated destruction method.

Disposal Decision Framework (Protocol)

The following protocol applies the "Cradle-to-Grave" management principle.

A. Solid Waste (Dry)

Includes: Pure substance, contaminated weigh boats, gloves, pipette tips, and solid spill cleanup materials.

  • Segregation: Do not mix with general lab trash or biohazardous (infectious) waste unless contaminated with biological fluids.

  • Containerization: Place in a rigid, sealable container labeled "Non-RCRA Pharmaceutical Waste - For Incineration Only."

    • Best Practice: Use a white or blue bin (distinct from the red biohazard or yellow trace-chemo bins, though yellow is acceptable if labeled correctly).

  • Destruction: Ship to a licensed Treatment, Storage, and Disposal Facility (TSDF) for High-Temperature Incineration (>1000°C) .

B. Liquid Waste (HPLC Effluent & Stock Solutions)

Includes: Mobile phases (Acetonitrile/Water/Methanol) containing Metabolite C.

  • Characterization: Most HPLC waste is ignitable (RCRA Code D001) due to organic solvent content.

  • Segregation:

    • High Concentration (>100 ppm): Segregate into a dedicated "Toxic Organic" waste stream.

    • Trace Concentration (HPLC Effluent): Collect in standard "Flammable Solvent Waste" carboys.

  • Labeling: The label must explicitly list "this compound" as a constituent. Do not use generic labels like "HPLC Waste."

  • Prohibition: NEVER pour aqueous fractions down the sink, even if they are <1% organic. The metabolite is bioactive and persistent.

Operational Workflow: The Disposal Decision Tree

The following diagram illustrates the logic flow for segregating Metabolite C waste streams to ensure compliance and safety.

DisposalProtocol cluster_warning CRITICAL PROHIBITION Start Waste Generated: This compound DecisionType Physical State? Start->DecisionType Sink Sink / Sewer Drain Solid Solid Waste (Powder, Gloves, Weigh Boats) DecisionType->Solid Dry/Solid Liquid Liquid Waste (Stock Solutions, HPLC Effluent) DecisionType->Liquid Liquid/Solution ContainerSolid Container: Blue/White Pharm Waste Bin Solid->ContainerSolid LiquidAnalysis Solvent Content? Liquid->LiquidAnalysis Aqueous Aqueous (>90% Water) LiquidAnalysis->Aqueous Mostly Water Organic Organic Solvent (MeOH, ACN, DMSO) LiquidAnalysis->Organic >24% Alcohol/Organic ContainerAq Container: Toxic Aqueous Waste Carboy Aqueous->ContainerAq ContainerOrg Container: Flammable Waste Carboy (D001) Organic->ContainerOrg Labeling Labeling Requirement: Must list 'this compound' ContainerSolid->Labeling ContainerOrg->Labeling ContainerAq->Labeling Destruction FINAL DESTRUCTION: High-Temp Incineration (>1000°C) Labeling->Destruction

Figure 1: Decision logic for segregating this compound waste streams. Note the convergence on incineration as the sole destruction method.

Spill Management & Decontamination

In the event of a powder spill or concentrated solution leak:

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Respiratory protection (N95 or P100) is required for powder spills to prevent inhalation of the bioactive dust.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Absorb with vermiculite or chem-pads.

  • Deactivation Surface Clean:

    • While specific deactivation data for Metabolite C is proprietary, morpholine derivatives are generally stable.

    • Protocol: Wash the area with a 10% surfactant solution (detergent) followed by water. Avoid using bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines.

    • Final Step: Rinse with Ethanol (70%) to remove organic residues.

  • Disposal of Cleanup Materials: All wipes and absorbents must go into the Solid Pharmaceutical Waste bin (Incineration), not the regular trash.

Regulatory Compliance & Classification
US EPA (RCRA) Status

Esreboxetine and its metabolites are not P-listed or U-listed hazardous wastes under 40 CFR 261.33. However, the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) strongly discourages sewering any pharmaceutical waste.

  • Generator Status: If your lab is a Very Small Quantity Generator (VSQG), you might technically be exempt from some strictures, but ethical scientific practice mandates treating this as Non-RCRA Regulated Hazardous Waste .

  • State Variations:

    • California: Must be treated as "Non-RCRA Hazardous" and incinerated.

    • Minnesota/Washington: Strict "No Sewering" laws for pharmaceuticals apply.

European Union (REACH/ECHA)

Under EU guidelines, morpholine derivatives are often classified as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects). Disposal must comply with Directive 2008/98/EC on waste.

References
  • U.S. Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]

  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition.[3][4] Retrieved from [Link]

  • PubChem. (n.d.). Esreboxetine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling Esreboxetine Metabolite C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Esreboxetine Metabolite C (Chemical Name: O-desethylesreboxetine; CAS: 140431-52-3) is a pharmacologically active derivative of Esreboxetine, a potent selective norepinephrine reuptake inhibitor (NRI).

The Safety Paradox: Researchers often underestimate metabolites, assuming they are biologically inert "waste" products. However, in NRI pathways, O-dealkylated metabolites frequently retain significant receptor affinity and potency. Until specific toxicological data proves otherwise, This compound must be handled as a Potent Compound (Occupational Exposure Band 3 or 4) , similar to or stricter than the parent API.

Scope of this Guide: This document defines the Personal Protective Equipment (PPE) and engineering controls required to prevent occupational exposure during the synthesis, isolation, and analysis of this compound.

Risk Assessment & Exposure Control

Before selecting PPE, you must define the containment strategy.[1][2] PPE is the last line of defense, not the first.

Occupational Exposure Banding (OEB)[3]
  • Assigned Band: OEB 4 (Default precautionary assignment for active metabolites).

  • Target Control Limit: < 1 µg/m³ (8-hour TWA).

  • Primary Hazard: CNS stimulation, cardiovascular effects (tachycardia, hypertension), and potential ocular irritation.

Engineering Control Matrix
Physical StateQuantityPrimary Containment DeviceSecondary Control
Dry Powder < 10 mgClass II Biosafety Cabinet (BSC) or Static Air HoodHEPA Filtered Exhaust
Dry Powder > 10 mgGlovebox / Isolator (Negative Pressure)Dedicated Room
Solution AnyChemical Fume HoodSpill Tray

Personal Protective Equipment (PPE) Protocol

Rationale: The following gear is selected based on permeation resistance to organic amines and particulate filtration efficiency.

A. Respiratory Protection

Requirement:

  • Inside Isolator/Glovebox: No respirator required (if negative pressure is validated).

  • Open Sash / Fume Hood Work: PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR a tight-fitting Full-Face Respirator with P100 cartridges.

  • Why? N95 masks are insufficient for OEB 4 compounds. They do not seal tightly enough to prevent micro-aerosol inhalation during powder transfer.

B. Dermal Protection (Hands)

Requirement: Double Gloving Strategy.

  • Inner Glove: Nitrile (4 mil) – Bright color (e.g., orange/purple) to act as a breach indicator.

  • Outer Glove: Extended-cuff Nitrile (minimum 6-8 mil) – Over the sleeve of the lab coat.

  • Protocol: Change outer gloves immediately after any splash or every 60 minutes.

  • Why? Esreboxetine derivatives are lipophilic amines. Standard latex is permeable. Double gloving creates a "sacrificial layer" allowing removal of contaminated outer gloves without exposing skin.

C. Body & Eye Protection
  • Body: Disposable Tyvek® lab coat or coverall (Category III, Type 5/6 protection). Wrist cuffs must be elasticated and taped to inner gloves.

  • Eyes: Chemical Splash Goggles (ventless). Safety glasses are not permitted for powder handling due to the risk of airborne migration.

Visualization: Safety Decision Logic

PPE_Decision_Tree Start Start: Handling Esreboxetine Met. C State Physical State? Start->State Powder Dry Powder / Solid State->Powder Liquid Solution / Liquid State->Liquid Quant Quantity > 10mg? Powder->Quant Hood REQUIRED: Fume Hood PPE: Double Nitrile + Lab Coat + Goggles Liquid->Hood Isolator REQUIRED: Glovebox / Isolator PPE: Double Nitrile + Tyvek Quant->Isolator Yes BSC REQUIRED: Class II BSC PPE: Double Nitrile + Tyvek + P100/PAPR Quant->BSC No

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Static Elimination: Place an ionizing fan inside the balance enclosure. Esreboxetine metabolites are often electrostatic; static cling causes powder dispersal.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (white side up) to detect spills immediately.

  • Solvent Selection: Pre-measure solvents (Methanol or DMSO are common vehicles) before opening the compound vial to minimize "open time."

Phase 2: Handling & Transfer
  • Weighing: Never weigh OEB 4 compounds on an open bench. Use a micro-balance inside the containment device.

  • Solubilization: Add solvent directly to the weighing boat or vial if possible. Handling the compound in solution significantly reduces inhalation risk.

  • Transfer: If moving material out of the hood/isolator, the container must be wiped down with a deactivating agent (see below) and double-bagged.

Phase 3: Decontamination & Waste
  • Deactivation Solution: 10% Bleach (Sodium Hypochlorite) followed by a water rinse. Oxidative degradation breaks down the morpholine ring structure.

  • Waste Stream: Do not pour down the drain. All solid and liquid waste must be segregated into "High Potency / Cytotoxic" waste streams for incineration.

Visualization: Operational Workflow

Workflow Prep 1. Prep (Ionizer + Absorbent Pads) Weigh 2. Weighing (Inside Containment) Prep->Weigh Don PPE Solubilize 3. Solubilize (Convert to Liquid ASAP) Weigh->Solubilize Minimize Dust Clean 4. Decon (10% Bleach Wipe) Solubilize->Clean Seal Container Dispose 5. Disposal (High Potency Incineration) Clean->Dispose Double Bag

Figure 2: Linear workflow emphasizing the transition from high-risk powder to stable liquid state.

Emergency Response

Spill Scenario (Powder)
  • Evacuate: Clear the immediate area. Allow dust to settle (15 mins).

  • Don PPE: Full Tyvek suit, double gloves, and P100/PAPR respirator.

  • Cover: Gently cover the spill with damp paper towels (do not spray directly, which spreads dust).

  • Clean: Wipe centrally using the 10% bleach solution. Repeat 3 times.

Exposure (Skin/Eye)[3]
  • Skin: Wash with soap and copious water for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Eyes: Flush for 15 minutes. Seek immediate medical attention, bringing the SDS (or parent compound SDS if metabolite specific is unavailable).

References

  • Pfizer Inc. (2022).[3] Safety Data Sheet: Nirmatrelvir (and related potent compounds OEB classification logic). Retrieved from

  • Cayman Chemical. (2024).[4] Reboxetine (mesylate) Safety Data Sheet. Retrieved from

  • Centers for Disease Control and Prevention (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from

  • VulcanChem. (2024).[4] this compound Product Information & Structure. Retrieved from

  • U.S. EPA. (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.